Product packaging for 2-Cyanopyrimidine(Cat. No.:CAS No. 14080-23-0)

2-Cyanopyrimidine

Cat. No.: B083486
CAS No.: 14080-23-0
M. Wt: 105.10 g/mol
InChI Key: IIHQNAXFIODVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cathepsin K is a lysosomal cysteine protease found in osteoclasts whose elevated activity has been linked to the formation of osteoporosis and arthritis. 2-cyano-Pyrimidine is a cathepsin K inhibitor whose basic structure and derivatives are being studied for the treatment of osteoporosis. 2-cyano-Pyrimidine has an IC50 value of 170 nM for inhibition of cathepsin K.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3N3 B083486 2-Cyanopyrimidine CAS No. 14080-23-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3/c6-4-5-7-2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHQNAXFIODVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864466
Record name Pyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14080-23-0
Record name 2-Pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14080-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrimidinecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.209
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyanopyrimidine (CAS No. 14080-23-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanopyrimidine, also known as pyrimidine-2-carbonitrile (CAS No. 14080-23-0), is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its unique chemical structure, featuring an electron-withdrawing cyano group on a pyrimidine ring, imparts valuable reactivity, making it a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] This document provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis methodologies, biological activity, key applications, and safety protocols. A primary focus is its role as a potent inhibitor of cathepsin K, a key enzyme implicated in bone resorption disorders like osteoporosis.[2][3][4]

Physicochemical Properties

This compound presents as a white to light yellow or brown crystalline solid.[2][3] It is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol, with limited solubility in aqueous solutions like PBS.[4] A summary of its key physical and chemical properties is presented below.

PropertyValueSource
CAS Number 14080-23-0[1][2][3][4][5]
Molecular Formula C₅H₃N₃[1][4][5][6]
Molecular Weight 105.10 g/mol [1][5][6]
Appearance White to yellow to brown solid/crystalline powder[1][2][3]
Melting Point 40-44 °C[3]
Boiling Point 250.7 ± 23.0 °C (Predicted)[3]
Density 1.22 ± 0.1 g/cm³ (Predicted)[3]
pKa -3.27 ± 0.13 (Predicted)[3]
InChI Key IIHQNAXFIODVDU-UHFFFAOYSA-N[4][7]
SMILES C1=CN=C(N=C1)C#N[4][6][7]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Key strategies involve the nucleophilic displacement of a suitable leaving group at the C2 position of the pyrimidine ring with a cyanide salt or the transformation of a C2-substituted precursor.[8][9]

General Synthesis Workflow

The following diagram illustrates a common synthetic strategy starting from 2-(methylthio)pyrimidine derivatives. This multi-step process involves oxidation of the thioether to a more reactive sulfone, followed by nucleophilic substitution with cyanide.

Synthesis_Workflow Thioether 2-(Methylthio)pyrimidine Derivative Sulfone 2-(Methylsulfonyl)pyrimidine Derivative Thioether->Sulfone Cyanide KCN or NaCN Sulfone->Cyanide FinalProduct This compound Derivative Cyanide->FinalProduct Nucleophilic Substitution

Caption: General workflow for synthesizing 2-cyanopyrimidines from thioether precursors.

Experimental Protocols

Method 1: Synthesis from 2-Methylthiopyrimidine (One-Pot) [10]

This patented process describes a one-pot method for synthesizing this compound from 2-methylthiopyrimidine, which is advantageous for industrial production due to high yield and purity.[10]

  • Step 1: Oxidation Reaction

    • To a 1L three-necked flask, add 2-methylthiopyrimidine (25.5 g), acetic acid (0.25 g), Na₂WO₄·2H₂O (0.67 g), and water (5 mL).[10]

    • Heat the mixture to 50-60 °C with uniform magnetic stirring.[10]

    • Slowly and dropwise, add 30% hydrogen peroxide (50 g) to the reaction mixture over 2-3 hours, maintaining the temperature between 50-60 °C.

    • After the addition is complete, maintain the reaction at this temperature for 3-4 hours.

    • Monitor the reaction via High-Performance Liquid Chromatography (HPLC) until the raw material is consumed.

    • Cool the reaction solution to 20-30 °C to obtain the intermediate for the next step.

  • Step 2: Cyano Substitution Reaction

    • In a separate 1L three-necked flask, add acetone cyanohydrin (22 g) and N,N-dimethylformamide (DMF, 150 mL).

    • Cool the mixture to 0-10 °C and slowly add a 30% aqueous solution of sodium hydroxide (34 g) dropwise, keeping the temperature below 10 °C.

    • Stir the mixture at this temperature for 1-2 hours.

    • Slowly add the intermediate solution from Step 1 to this mixture dropwise over 2-3 hours, maintaining a temperature of 0-10 °C.

    • After the addition, allow the reaction mixture to naturally warm to 20-30 °C and stir for 3-4 hours.

    • Monitor the reaction via HPLC until the intermediate is consumed.

    • Upon completion, add ethyl acetate (300 mL) for extraction, separate the organic layer, and wash it with saturated brine (150 mL x 2).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a white solid.

Method 2: Synthesis from 2-Methylpyrimidine [11]

This method avoids the use of highly toxic cyanides by starting with 2-methylpyrimidine.[11]

  • Step 1: Methyl Nitrosation Reaction

    • Dissolve 2-methylpyrimidine (20g, 181mmol) in 100mL of glacial acetic acid.[11]

    • Slowly add an aqueous solution of sodium nitrite (18g in 50mL, 272mmol) dropwise, ensuring the reaction temperature remains below 20 °C.[11]

    • After the addition, stir the mixture for 2-3 hours at a temperature of 5-15 °C.[11]

    • Collect the resulting yellow solid by suction filtration and oven dry to obtain compound (I). The reported yield is 88.4%.[11]

  • Step 2: Dehydration Reaction

    • Perform a dehydration reaction on the intermediate compound (I) using phosphorus oxychloride to yield this compound. The patent suggests a ratio of 5-10 mL of phosphorus oxychloride per 1g of compound (I) and a reaction temperature of 70-110 °C.[11]

Biological Activity and Applications

This compound is a cornerstone molecule in drug discovery, primarily recognized for its role as a potent, non-selective inhibitor of cathepsin K, a cysteine protease.[2][3]

Mechanism of Action: Cathepsin K Inhibition

Cathepsin K is a lysosomal cysteine protease highly expressed in osteoclasts, the cells responsible for bone resorption.[2] By catabolizing key components of the bone matrix like collagen and elastin, cathepsin K plays a direct role in bone breakdown.[2][3] Elevated activity of this enzyme is linked to the pathology of osteoporosis and arthritis.[2][3] this compound has been shown to inhibit human cathepsin K with an IC₅₀ value of 170 nM.[2][3][4] This inhibitory action makes it and its derivatives promising candidates for the development of anti-osteoporotic therapies.[2][4][12]

CathepsinK_Inhibition Osteoclast Osteoclast CathepsinK Cathepsin K (Cysteine Protease) Osteoclast->CathepsinK expresses BoneMatrix Bone Matrix (Collagen, Elastin) CathepsinK->BoneMatrix degrades Resorption Bone Resorption BoneMatrix->Resorption Osteoporosis Osteoporosis Resorption->Osteoporosis leads to Cyanopyrimidine This compound Cyanopyrimidine->CathepsinK inhibits

Caption: Inhibition of cathepsin K by this compound to prevent bone resorption.

Biological Data
TargetActionPotency (IC₅₀)Disease RelevanceSource
Cathepsin KInhibitor170 nMOsteoporosis, Arthritis[2][3][4]
Applications in Drug Development and Agrochemicals

Beyond its use in osteoporosis research, the this compound scaffold is a valuable building block in several areas:[1]

  • Pharmaceuticals: It serves as a key intermediate in synthesizing various pharmaceuticals.[1] It is a starting material for the synthesis of Bosentan, a drug used to treat pulmonary arterial hypertension.[10] The pyrimidine core is also explored for developing antiviral and anticancer agents.[1]

  • Agrochemicals: The compound is used in the formulation of herbicides and fungicides, contributing to crop protection.[1]

  • Biochemical Research: Its ability to interact with enzymes makes it a useful tool for studying enzyme inhibition and receptor interactions.[1]

  • Peptide Cyclization: this compound derivatives are used as linkers for the N-terminal selective cyclization of phage-displayed peptides, a technique important in drug discovery for creating stable macrocyclic peptides.[13]

Chemical Reactivity

The reactivity of this compound is dominated by the electron-deficient nature of the pyrimidine ring and the properties of the cyano group. The cyano group at the C2 position is susceptible to nucleophilic attack and can be displaced by strong nucleophiles like alkoxides.[14] This reactivity allows for further functionalization of the pyrimidine core, enabling the synthesis of diverse chemical libraries for drug screening.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled.[15]

Hazard ClassGHS CodeStatement
Acute Toxicity, OralH301Toxic if swallowed
Skin SensitizationH317May cause an allergic skin reaction
Acute Toxicity, DermalH312Harmful in contact with skin
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Acute Toxicity, InhalationH332Harmful if inhaled

Precautionary Measures: [15][16][17]

  • Engineering Controls: Use only outdoors or in a well-ventilated area.[15][16]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[15]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[15] Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[15]

  • Storage: Keep in a dark place, sealed in a dry, room temperature environment.[3] Keep the receptacle tightly sealed.[16]

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[15]

    • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[15]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[15]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[15]

References

Spectroscopic Profile of 2-Cyanopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comprehensive technical guide detailing the spectroscopic data of 2-Cyanopyrimidine (also known as 2-pyrimidinecarbonitrile), a key heterocyclic nitrile used in pharmaceutical and materials science research. This document provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data visualizations to support researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.04Doublet (d)5.10H4, H6
7.86Triplet (t)5.10H5

Solvent: Acetone. Reference: Gronowitz, S. et al. Ark. Kemi. 22, 65 (1963).[1]

Table 2: 13C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
159.5C4, C6
146.1C2
125.1C5
115.8CN

Solvent: Not specified. Reference: Turner, C. J., & Cheeseman, G. W. (1976). 13C NMR spectra of pyrimidines. Organic Magnetic Resonance, 8(7), 357-359.

Table 3: IR Spectroscopic Data
Wavenumber (cm-1)Assignment
~3050Aromatic C-H stretch
~2240C≡N (Nitrile) stretch
~1570C=N stretch
~1550C=C aromatic ring stretch
~1400-1000Fingerprint region (C-H in-plane bending, ring vibrations)
~800C-H out-of-plane bending

Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, ATR). The assignments are based on typical vibrational modes for cyanopyridine and pyrimidine derivatives.

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
105100[M]+• (Molecular Ion)
78-[M - HCN]+•

Note: The molecular formula of this compound is C5H3N3, with a molecular weight of 105.10 g/mol .[2] The fragmentation pattern is predicted based on common fragmentation pathways for pyrimidine and nitrile compounds.

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on common practices for the analysis of pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., acetone-d6, chloroform-d, DMSO-d6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

1H NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a frequency of 300 MHz or higher.

  • Acquisition Parameters:

    • Number of scans: 16-64 (to achieve a good signal-to-noise ratio).

    • Relaxation delay: 1-5 seconds.

    • Pulse width: Typically a 30° or 90° pulse.

    • Spectral width: A range sufficient to cover all proton signals (e.g., 0-10 ppm).

13C NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer operating at a corresponding carbon frequency (e.g., 75 MHz for a 300 MHz proton instrument).

  • Acquisition Parameters:

    • Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.

    • Number of scans: Typically several hundred to thousands of scans are required due to the low natural abundance of 13C.

    • Relaxation delay: 2-10 seconds.

    • Spectral width: A range sufficient to cover all carbon signals (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy

Sample Preparation:

  • Attenuated Total Reflectance (ATR): A small amount of the solid this compound sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. This is a common and convenient method for solid samples.

  • KBr Pellet: A few milligrams of this compound are finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bio-Rad FTS, Shimadzu, PerkinElmer).

  • Acquisition Parameters:

    • A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first.

    • The sample spectrum is then recorded.

    • Resolution: Typically 4 cm-1.

    • Number of scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Spectral range: Typically 4000-400 cm-1.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition:

  • Instrument: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

  • Ionization Method: Electron Ionization (EI) is a common method for small, relatively volatile molecules like this compound.

  • Acquisition Parameters:

    • Electron energy: Typically 70 eV for EI to induce fragmentation and generate a reproducible spectrum.

    • Mass range: A suitable range to detect the molecular ion and expected fragments (e.g., m/z 30-200).

    • The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_output Output Sample This compound Prep_NMR Dissolve in deuterated solvent Sample->Prep_NMR Prep_IR ATR or KBr pellet Sample->Prep_IR Prep_MS Dilute in volatile solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Process_NMR Process FID (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process Interferogram (FT, Background Subtraction) IR->Process_IR Process_MS Generate Mass Spectrum MS->Process_MS Interpret_NMR Assign Peaks (Chemical Shift, Coupling) Process_NMR->Interpret_NMR Interpret_IR Assign Bands (Functional Groups) Process_IR->Interpret_IR Interpret_MS Analyze Fragmentation Process_MS->Interpret_MS Data_Tables Spectroscopic Data Tables Interpret_NMR->Data_Tables Interpret_IR->Data_Tables Interpret_MS->Data_Tables Structure Structure Elucidation Data_Tables->Structure

References

2-Cyanopyrimidine: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanopyrimidine, a versatile heterocyclic nitrile, has emerged as a pivotal building block in contemporary organic synthesis. Its unique electronic properties and reactive nitrile group make it an invaluable synthon for the construction of a diverse array of complex molecules, particularly in the realms of medicinal chemistry and agrochemicals. The pyrimidine core is a common motif in numerous biologically active compounds, and the cyano group at the 2-position serves as a versatile handle for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in synthesis.

PropertyValueReference
CAS Number 14080-23-0N/A
Molecular Formula C₅H₃N₃N/A
Molecular Weight 105.10 g/mol N/A
Appearance White to light yellow crystalline solid[1][2]
Melting Point 40-44 °C[2]
Boiling Point Not availableN/A
Solubility Soluble in common organic solventsN/A
¹H NMR (CDCl₃, ppm) δ 8.95 (d, 2H), 7.50 (t, 1H)[3]
¹³C NMR (CDCl₃, ppm) δ 159.0, 133.0, 122.0, 116.5[4]
IR (KBr, cm⁻¹) ν 2240 (C≡N)

Synthesis of this compound

Several synthetic routes to this compound have been established, offering flexibility based on the availability of starting materials and desired scale.

From 2-Methylthiopyrimidine

A common and efficient method involves the oxidation of 2-methylthiopyrimidine to the corresponding sulfone, followed by nucleophilic displacement with a cyanide source.[2][5]

Experimental Protocol: Synthesis of this compound from 2-Methylthiopyrimidine [5]

  • Step 1: Oxidation of 2-Methylthiopyrimidine

    • In a suitable reaction vessel, dissolve 2-methylthiopyrimidine (1.0 eq) in a solvent such as acetic acid.

    • Add a catalyst, for example, sodium tungstate dihydrate (Na₂WO₄·2H₂O) (catalytic amount).

    • Slowly add an oxidizing agent, such as 30% hydrogen peroxide (H₂O₂), while maintaining the reaction temperature between 50-60 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • The intermediate sulfone can be isolated or used directly in the next step.

  • Step 2: Cyanation

    • To the reaction mixture containing the intermediate sulfone, add an organic solvent like acetonitrile and an aqueous solution of a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN) (excess).

    • Stir the reaction mixture at a suitable temperature (e.g., 50-60 °C) until the reaction is complete as monitored by TLC.

    • Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford this compound.

From 2-Halopyrimidines

Nucleophilic substitution of a halogen at the 2-position of the pyrimidine ring with a cyanide salt is another viable route.

Experimental Protocol: Synthesis of this compound from 2-Chloropyrimidine

  • To a solution of 2-chloropyrimidine (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add a cyanide source, for example, sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq).

  • A palladium catalyst, such as Pd(PPh₃)₄ (catalytic amount), and a copper(I) co-catalyst, such as CuI (catalytic amount), can be added to facilitate the reaction.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the progress by TLC.

  • After completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield this compound.

Reactivity and Key Transformations

The electron-withdrawing nature of the pyrimidine ring and the cyano group makes the C2 position susceptible to nucleophilic attack and the nitrile group itself a versatile functional handle.

Nucleophilic Substitution Reactions

The cyano group can be displaced by various nucleophiles, providing access to a wide range of 2-substituted pyrimidines.

NucleophileProductReagents and ConditionsYield (%)Reference
Methoxide2-MethoxypyrimidineNaOMe, MeOH-[2]
Amines2-AminopyrimidinesR-NH₂, base, solventVaries[6]
Thiols2-AlkylthiopyrimidinesR-SH, base, solventVaries[2]

Experimental Protocol: Synthesis of 2-Aminopyrimidines via Nucleophilic Substitution

  • In a sealed tube, combine this compound (1.0 eq), the desired amine (1.2-2.0 eq), and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a suitable solvent like DMF or NMP.

  • Heat the mixture to 80-120 °C for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aminopyrimidine.

Metal-Catalyzed Cross-Coupling Reactions

This compound can be converted to organometallic reagents or used as an electrophile in cross-coupling reactions to form C-C and C-heteroatom bonds.

This reaction is a powerful tool for the formation of C-C bonds by coupling a halide or triflate with a boronic acid or ester. While this compound itself is not a typical substrate, its halogenated precursors are widely used.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrimidines [1]

  • To a reaction vessel, add the 2-chloropyrimidine derivative (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%), and a base, typically aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Add a suitable solvent system, commonly a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Table of Suzuki-Miyaura Coupling Reactions with 2-Chloropyrimidine Derivatives

2-Chloropyrimidine DerivativeArylboronic AcidCatalystBaseSolventYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85[7]
2-Chloro-4-phenylpyrimidine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O92[1]
2-Chloropyrimidine3-Thienylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O78[8]

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.

Experimental Protocol: Stille Coupling of 2-Stannylpyrimidines [9]

  • In a flame-dried flask under an inert atmosphere, dissolve the 2-stannylpyrimidine derivative (1.0 eq) and the aryl or vinyl halide/triflate (1.1 eq) in a suitable solvent such as THF or DMF.

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%).

  • A copper(I) co-catalyst, such as CuI, may be added to accelerate the reaction.

  • Heat the reaction mixture to 60-100 °C and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture and quench with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

  • Filter the mixture through celite, and extract the filtrate with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Cycloaddition Reactions

The electron-deficient pyrimidine ring can participate as a diene in inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles.

Experimental Protocol: Inverse-Electron-Demand Diels-Alder Reaction [10][11]

  • In a sealed tube, dissolve this compound (1.0 eq) and an electron-rich alkene, such as an enamine or vinyl ether (1.2-2.0 eq), in a high-boiling solvent like toluene or xylene.

  • Heat the reaction mixture to 120-180 °C for several hours to days.

  • Monitor the reaction for the formation of the initial cycloadduct and its subsequent rearrangement products by TLC or NMR.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired heterocyclic product.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of numerous pharmaceutical agents, most notably kinase inhibitors for cancer therapy.

Kinase Inhibitors: Targeting VEGFR-2 and HER-2

Many pyrimidine-based compounds have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are crucial targets in oncology.[5] The this compound moiety often serves as a scaffold to which various substituents are attached to achieve potent and selective inhibition.

VEGFR-2 and HER-2 Signaling Pathways

VEGFR2_HER2_Signaling

Synthesis of a Pyrimidine-Based Kinase Inhibitor

The following workflow illustrates a general strategy for the synthesis of a pyrimidine-based kinase inhibitor, showcasing the central role of the this compound scaffold.

Kinase_Inhibitor_Synthesis

Conclusion

This compound has proven to be an exceptionally valuable and versatile building block in organic synthesis. Its reactivity allows for a multitude of transformations, leading to the efficient construction of complex molecular architectures. The prevalence of the pyrimidine scaffold in biologically active molecules, particularly in the field of kinase inhibitors, underscores the continued importance of this compound in drug discovery and development. This guide has provided a comprehensive overview of its synthesis, key reactions, and applications, offering a valuable resource for chemists engaged in the pursuit of novel and impactful chemical entities.

References

Safety and handling of 2-Cyanopyrimidine in the lab

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safe Handling of 2-Cyanopyrimidine in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 14080-23-0) for its use in a laboratory setting. It is intended to provide researchers, scientists, and drug development professionals with the necessary information to handle this compound safely.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1] It is a versatile heterocyclic compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, notably as a cathepsin K inhibitor for osteoporosis research.[1][2][3]

PropertyValueReference
Molecular Formula C₅H₃N₃[1][2][4]
Molecular Weight 105.10 g/mol [1][2][4]
Appearance White to yellow to brown solid[1][2][3]
Melting Point 40-44 °C[2][3]
Boiling Point 250.7 ± 23.0 °C (Predicted)[3]
Density 1.22 ± 0.1 g/cm³ (Predicted)[3]
Solubility Soluble in Methanol[3]
Storage Temperature Room Temperature, Keep in dark place, Sealed in dry[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[4][5] It is toxic if swallowed and may cause allergic skin reactions.[4][5]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled
Skin Irritation Category 2H315: Causes skin irritation
Eye Irritation Category 2AH319: Causes serious eye irritation
Skin Sensitization Category 1H317: May cause an allergic skin reaction

GHS Pictograms:

  • GHS06 (Skull and crossbones)[5]

  • GHS07 (Exclamation mark)[5]

Signal Word: Danger[5]

Safe Handling and Storage

Handling:

  • Ensure good ventilation and exhaustion at the workplace.[5]

  • Avoid the formation of dust and aerosols.[6]

  • Do not eat, drink, or smoke when using this product.[7]

  • Wash hands thoroughly after handling.[7]

  • Avoid contact with skin, eyes, and clothing.[8]

Storage:

  • Store in a tightly sealed container in a cool, well-ventilated area.[5][6]

  • Keep away from direct sunlight and sources of ignition.[6]

  • Recommended storage at 2-8 °C.[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before use to determine the appropriate PPE. The following are general recommendations:

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup.
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[7]

First Aid Measures

Immediate medical attention is required in case of exposure. Symptoms of poisoning may be delayed for up to 48 hours.[5]

Exposure RouteFirst Aid Protocol
Ingestion Do NOT induce vomiting. Immediately call a poison control center or doctor.[5][8]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8][9]
Skin Contact Immediately wash with plenty of water and soap. Remove contaminated clothing. Seek medical attention if irritation persists.[5][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[5][9]

Accidental Release and Firefighting Measures

Accidental Release:

  • Wear appropriate personal protective equipment.[9]

  • Ensure adequate ventilation.[9]

  • For solid spills, avoid generating dust. Sweep up and place in a suitable container for disposal.[8]

  • For liquid solutions, absorb with an inert material (e.g., diatomite, universal binders) and place in a container for disposal.[6][9]

  • Prevent the product from entering drains or waterways.[9]

Firefighting:

  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[6][9]

  • Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides and carbon monoxide may be generated.[7][9]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][10]

Toxicological and Ecological Information

Toxicology:

  • The toxicological properties of this substance have not been fully investigated.[6]

  • It is classified as toxic if swallowed and harmful in contact with skin or if inhaled.[5]

Ecotoxicity:

  • Avoid release into the environment.[6]

  • It is considered slightly hazardous for water. Do not allow large quantities to reach ground water, water courses, or sewage systems.[5]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Handling this compound
  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are accessible.

    • Don the appropriate PPE: lab coat, safety goggles, and chemical-resistant gloves.

  • Weighing and Aliquoting:

    • Conduct all weighing and handling of the solid compound within a chemical fume hood or a ventilated balance enclosure.

    • Use a spatula for transferring the solid. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly.

  • Reaction Setup:

    • Set up reactions within a chemical fume hood.

    • Ensure all glassware is properly secured.

  • Post-Handling:

    • Wipe down the work area with an appropriate decontaminating solution.

    • Dispose of all contaminated waste in a designated hazardous waste container.

    • Remove PPE and wash hands thoroughly with soap and water.

Protocol 2: Spill Response Procedure
  • Evacuate and Alert:

    • Immediately alert others in the vicinity of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the lab and contact emergency services.

  • Contain the Spill:

    • For small spills, and if it is safe to do so, contain the spill using an appropriate absorbent material.

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Carefully sweep up the solid material, avoiding dust generation, or absorb the liquid solution.

    • Place the contaminated material into a labeled hazardous waste container.

  • Decontaminate:

    • Clean the spill area with a suitable decontaminating solution, followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.

Visualizations

Logical Relationship: First Aid Response Workflow

exposure Exposure to this compound Occurs assess Assess Exposure Route exposure->assess ingestion Ingestion assess->ingestion inhalation Inhalation assess->inhalation skin Skin Contact assess->skin eye Eye Contact assess->eye ingestion_action Do NOT Induce Vomiting. Rinse Mouth. ingestion->ingestion_action inhalation_action Move to Fresh Air. Provide Artificial Respiration if Needed. inhalation->inhalation_action skin_action Remove Contaminated Clothing. Wash with Soap and Water. skin->skin_action eye_action Rinse with Water for 15 mins. Remove Contact Lenses. eye->eye_action seek_medical Seek Immediate Medical Attention ingestion_action->seek_medical inhalation_action->seek_medical skin_action->seek_medical eye_action->seek_medical spill Spill Detected alert Alert Personnel & Evacuate if Necessary spill->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) alert->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Clean Up Spill Material (Sweep solid or absorb liquid) contain->cleanup dispose Place Contaminated Material in Hazardous Waste Container cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report Report Incident to Lab Supervisor decontaminate->report osteoclast Osteoclast Cell cathepsinK Cathepsin K osteoclast->cathepsinK secretes bone_matrix Bone Matrix (Collagen, etc.) cathepsinK->bone_matrix degrades resorption Bone Resorption bone_matrix->resorption cyanopyrimidine This compound cyanopyrimidine->cathepsinK inhibition Inhibition

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Cyanopyrimidine from 2-Methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-cyanopyrimidine, a key intermediate in the manufacturing of various pharmaceuticals, from 2-methylthiopyrimidine. The synthesis is typically achieved through a two-step, one-pot process involving the oxidation of the methylthio- group followed by a nucleophilic substitution with a cyanide salt. This method offers high yields and purity, making it suitable for industrial applications.

Introduction

This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients. The conversion of 2-methylthiopyrimidine to this compound is an efficient and widely adopted synthetic route. This process involves the initial oxidation of the sulfur atom to form a more reactive sulfoxide or sulfone intermediate. This intermediate is then susceptible to nucleophilic attack by a cyanide anion, leading to the displacement of the methylsulfinyl or methylsulfonyl group and the formation of the desired this compound. This one-pot approach is advantageous as it minimizes the need for isolating the intermediate, thereby simplifying the procedure and often improving the overall yield.[1]

Reaction Pathway

The overall transformation proceeds in two distinct steps within a single reaction vessel:

  • Oxidation: The sulfur atom of the 2-methylthio group is oxidized to a higher oxidation state, typically a sulfoxide or a sulfone. This enhances the leaving group ability of the methylthio-moiety.

  • Cyanation: The activated intermediate reacts with a cyanide source, such as sodium or potassium cyanide, via a nucleophilic aromatic substitution mechanism to yield this compound.

Reaction_Pathway Start 2-Methylthiopyrimidine Intermediate 2-Methylsulfinylpyrimidine or 2-Methylsulfonylpyrimidine Start->Intermediate Oxidation (e.g., H₂O₂, Na₂WO₄/AcOH or mCPBA) End This compound Intermediate->End Cyanation (e.g., NaCN or KCN)

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Protocols

Protocol 1: One-Pot Synthesis using Hydrogen Peroxide and Sodium Tungstate

This protocol is adapted from a patented procedure and offers a high-yield, one-pot synthesis.[1]

Materials:

  • 2-Methylthiopyrimidine

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • Acetic acid (AcOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Water (H₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

  • Oxidation:

    • In a well-ventilated fume hood, charge a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel with 2-methylthiopyrimidine (e.g., 25.5 g), sodium tungstate dihydrate (e.g., 0.67 g), acetic acid (e.g., 0.25 g), and water (e.g., 5 mL).

    • Heat the mixture to 50-60 °C with stirring.

    • Slowly add 30% hydrogen peroxide to the reaction mixture, maintaining the temperature between 50-60 °C. The addition should be controlled to manage any exotherm.

    • After the addition is complete, continue stirring at 50-60 °C until the oxidation is complete (monitor by TLC or HPLC).

  • Cyanation:

    • Cool the reaction mixture to room temperature.

    • Add an organic solvent (e.g., dichloromethane).

    • Prepare a solution of sodium cyanide or potassium cyanide in water and add it to the reaction mixture.

    • Stir the biphasic mixture vigorously at room temperature until the cyanation is complete (monitor by TLC or HPLC).

  • Work-up and Purification:

    • Separate the organic layer.

    • Extract the aqueous layer with the same organic solvent.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by recrystallization or column chromatography if necessary. The product is often of high purity and can be used directly in subsequent steps.[1]

Protocol 2: Two-Step Synthesis using m-Chloroperoxybenzoic acid (mCPBA)

This protocol involves the isolation of the intermediate sulfone, which may be preferable in some research settings.

Materials:

  • 2-Methylthiopyrimidine

  • m-Chloroperoxybenzoic acid (mCPBA)

  • Dichloromethane (DCM)

  • Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN)

  • Saturated sodium carbonate solution (Na₂CO₃)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

Procedure:

  • Oxidation to 2-Methylsulfonylpyrimidine:

    • Dissolve 2-methylthiopyrimidine in dichloromethane in a flask cooled in an ice bath.

    • Add mCPBA (typically 2 equivalents) portion-wise, maintaining the temperature at around 0 °C.[2]

    • Stir the reaction mixture at this temperature until the starting material is consumed (monitor by TLC).[2]

    • Quench the reaction by adding a saturated solution of sodium carbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-methylsulfonylpyrimidine. This intermediate can be purified by recrystallization.

  • Cyanation to this compound:

    • Dissolve the 2-methylsulfonylpyrimidine in a suitable solvent such as DMSO or acetonitrile.[1][2]

    • Add potassium cyanide and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or HPLC).

    • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent like diethyl ether.[2]

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow

Experimental_Workflow cluster_oxidation Oxidation Step cluster_cyanation Cyanation Step cluster_workup Work-up and Purification A Combine 2-methylthiopyrimidine, catalyst, and solvent B Heat to 50-60°C A->B C Slowly add oxidant (e.g., H₂O₂) B->C D Monitor reaction completion (TLC/HPLC) C->D E Cool reaction mixture D->E F Add organic solvent and aqueous cyanide solution E->F G Stir vigorously F->G H Monitor reaction completion (TLC/HPLC) G->H I Separate organic layer H->I J Extract aqueous layer I->J K Wash combined organic layers J->K L Dry and concentrate K->L M Purify if necessary (Recrystallization/Chromatography) L->M N This compound (Final Product) M->N

Caption: Experimental workflow for the one-pot synthesis of this compound.

Data Presentation

The following table summarizes the quantitative data from various reported methods for the synthesis of this compound and related structures from 2-methylthiopyrimidines.

Starting MaterialOxidation ConditionsCyanation ConditionsOverall YieldPurityReference
2-MethylthiopyrimidineH₂O₂, Na₂WO₄·2H₂O, AcOH, H₂O, 50-60°CNaCN/KCN in H₂O/Organic Solvent~70%~95%[1]
2-MethylthiopyrimidinemCPBA, ChloroformKCN, DMSO46% (oxidation)-[1]
2-MethylthiopyrimidinemCPBA, Dichloromethane-70% (oxidation)-[1]
4,6-dimethoxy-2-(methylthio)pyrimidinemCPBA, Dichloromethane, 0°CKCN, MeCN83% (cyanation)-[2]
4-chloro-6-methoxy-2-(methylthio)pyrimidinemCPBA, Dichloromethane, 0°CKCN, MeCN27% (cyanation)-[2]

Safety Precautions

  • Cyanides are highly toxic. All manipulations involving sodium cyanide or potassium cyanide must be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Hydrogen peroxide is a strong oxidizer. Avoid contact with skin and eyes.

  • Organic solvents are flammable and volatile. Work in a well-ventilated area away from ignition sources.

  • Have an appropriate quenching agent and a cyanide spill kit readily available. In case of cyanide contact, seek immediate medical attention.

These detailed notes and protocols provide a comprehensive guide for the synthesis of this compound from 2-methylthiopyrimidine, catering to the needs of researchers and professionals in drug development. The one-pot method is particularly highlighted for its efficiency and high yield.

References

One-Pot Synthesis of 2-Cyanopyrimidine: An Efficient Approach for Pharmaceutical and Agrochemical Intermediate Production

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-CHEM-2CYP-001

Introduction

2-Cyanopyrimidine is a crucial intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals. Traditional multi-step syntheses of this compound often involve harsh reagents, cumbersome workup procedures, and generate significant chemical waste. This application note details a robust and efficient one-pot synthesis method for this compound starting from 2-methylthiopyrimidine. This process involves a sequential oxidation and cyano substitution reaction in a single reaction vessel, offering high yields, excellent product purity, and a streamlined workflow, making it highly suitable for industrial-scale production.[1]

Core Synthesis Strategy

The one-pot synthesis of this compound is achieved through a two-step chemical transformation performed sequentially in the same reactor. The process commences with the oxidation of 2-methylthiopyrimidine to form a reactive intermediate. This is immediately followed by a cyano substitution reaction, where the intermediate reacts with a cyanide source to yield the final product, this compound. This method obviates the need for isolation and purification of the intermediate, thereby reducing solvent usage and simplifying the overall process.[1]

Experimental Workflow

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Cyano Substitution cluster_2 Workup & Isolation A 2-Methylthiopyrimidine F Reaction Vessel (50-60°C) A->F B Oxidant (e.g., H₂O₂) B->F C Catalyst (e.g., Na₂WO₄·2H₂O) C->F D Acetic Acid D->F E Water E->F G Intermediate Compound F->G Oxidation K Reaction Vessel G->K One-Pot Transfer H Cyanide Source (e.g., KCN) H->K I Solvent B (e.g., Acetonitrile) I->K J Reaction Mixture from Step 1 L This compound K->L Cyanation M Extraction L->M N Purification M->N O Final Product N->O

Figure 1: One-pot synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the one-pot synthesis of this compound.

ParameterValueReference
Starting Material2-Methylthiopyrimidine[1]
Final ProductThis compound[1]
Overall Yield70-75%[1]
Product Purity~95%[1]
Reaction Temperature (Oxidation)50-60 °C[1]
Molar Ratio (Oxidant:Starting Material)1.5-2.5 : 1[1]
Molar Ratio (Cyanide:Starting Material)1-1.3 : 1[1]
Solvent Ratio (Organic:Water in Cyanation)2-2.5 : 1 (v/v)[1]

Detailed Experimental Protocol

This protocol is based on the methodology described in patent CN115215805B.[1]

Materials:

  • 2-Methylthiopyrimidine (25.5 g)

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.54 g)

  • Acetic acid (0.3 g)

  • Water (5 mL)

  • Hydrogen peroxide (H₂O₂)

  • Potassium cyanide (KCN)

  • Acetonitrile

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • 10% Sodium hypochlorite solution

Equipment:

  • 1L three-necked flask

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Oxidation

  • To a 1L three-necked flask, add 2-methylthiopyrimidine (25.5 g), sodium tungstate dihydrate (0.54 g), acetic acid (0.3 g), and water (5 mL).

  • Heat the mixture to 50-60 °C with uniform magnetic stirring.

  • Once the temperature is stable, slowly add hydrogen peroxide via a dropping funnel, maintaining the reaction temperature between 50-60 °C.

  • After the addition is complete, continue stirring at this temperature until the starting material is consumed (monitor by TLC).

Step 2: Cyano Substitution (One-Pot)

  • To the reaction mixture from Step 1, add acetonitrile. The volume ratio of acetonitrile to water in the reaction system should be adjusted to between 2:1 and 2.5:1.

  • Add potassium cyanide to the mixture.

  • Continue stirring at the established temperature until the cyanation reaction is complete (monitor by TLC).

Workup and Isolation:

  • Cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified if necessary, although the purity is typically around 95% and suitable for many subsequent reactions.[1]

  • Safety Note: The aqueous layers and any filtered solids should be treated with a 10% sodium hypochlorite solution overnight to decompose residual cyanide before disposal.

Conclusion

The described one-pot synthesis of this compound from 2-methylthiopyrimidine offers a significant improvement over traditional multi-step methods. The high yield, excellent product purity, and operational simplicity make this an attractive and economically viable process for the large-scale production of this important chemical intermediate. The reduction in solvent usage and waste generation also aligns with the principles of green chemistry.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Cyanopyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic substitution reactions of 2-cyanopyrimidine, a versatile building block in medicinal chemistry. The protocols outlined below are intended for researchers engaged in the synthesis of novel heterocyclic compounds with potential therapeutic applications.

Introduction

This compound is a valuable scaffold in drug discovery due to the electron-withdrawing nature of its pyrimidine ring and the cyano group, which activates the C2 position for nucleophilic attack. The cyano group can act as a leaving group in decyanative cross-coupling reactions, allowing for the introduction of a wide range of functionalities, including amino, alkoxy, and thioalkyl groups.[1][2] This versatility makes this compound a key intermediate in the synthesis of compounds targeting various biological pathways, particularly as kinase inhibitors in cancer therapy.[3][4]

Decyanative Cross-Coupling Reactions

A transition-metal-free approach for the nucleophilic substitution of this compound involves a decyanative cross-coupling mechanism. This reaction proceeds via a sequential nucleophilic addition and intramolecular rearrangement, facilitated by an intramolecular hydrogen bond.[1] This method provides an efficient route to synthesize 2-substituted pyrimidines with high yields.

Table 1: Decyanative Cross-Coupling of this compound with Various Nucleophiles[1]
EntryNucleophileProductReaction Time (h)Yield (%)
1Benzylamine2-(Benzylamino)pyrimidine1295
2Aniline2-(Phenylamino)pyrimidine2485
3Morpholine2-(Morpholino)pyrimidine1292
4Thiophenol2-(Phenylthio)pyrimidine1298
5Benzyl mercaptan2-(Benzylthio)pyrimidine1296
6Methanol2-Methoxypyrimidine2482
7Ethanol2-Ethoxypyrimidine2485
8Phenol2-Phenoxypyrimidine2475

Experimental Protocols

Protocol 1: General Procedure for Decyanative Amination of this compound[1]
  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMSO, 5 mL), add the corresponding amine (1.2 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).

  • Heat the reaction mixture at 120 °C for the time specified in Table 1.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminopyrimidine derivative.

Protocol 2: General Procedure for Decyanative Thiolation of this compound[1]
  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL), add the corresponding thiol (1.2 mmol) and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Stir the reaction mixture at 80 °C for the time specified in Table 1.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 2-alkylthiopyrimidine derivative.

Protocol 3: General Procedure for Decyanative Alkoxylation of this compound[1]
  • To a solution of the corresponding alcohol (5.0 mL), add a base (e.g., NaH, 1.5 mmol) at 0 °C and stir for 30 minutes.

  • Add this compound (1.0 mmol) to the solution.

  • Heat the reaction mixture to 100 °C for the time indicated in Table 1.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., dichloromethane, 3 x 20 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 2-alkoxypyrimidine derivative.

Applications in Drug Development: Kinase Inhibition

Derivatives of 2-aminopyrimidine are recognized as privileged scaffolds in the design of kinase inhibitors.[5][6] These compounds often act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain.[7][8] The 2-amino group and the pyrimidine nitrogen atoms form key hydrogen bond interactions with the kinase backbone.[5] By modifying the substituents introduced at the 2-position of the pyrimidine ring, the selectivity and potency against specific kinases can be fine-tuned.

Signaling Pathways Targeted by 2-Substituted Pyrimidine Derivatives

Many 2-substituted pyrimidine derivatives synthesized from this compound have been shown to inhibit key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and CDK pathways.

PI3K_Akt_mTOR_Signaling_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth and Proliferation Cell Growth and Proliferation mTORC1->Cell Growth and Proliferation 2-Aminopyrimidine Derivative 2-Aminopyrimidine Derivative 2-Aminopyrimidine Derivative->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by 2-aminopyrimidine derivatives.

CDK_Signaling_Pathway Cyclin D Cyclin D Cyclin E Cyclin E CDK4/6 CDK4/6 Rb Rb CDK4/6->Rb Phosphorylates CDK2 CDK2 Cyclin E->CDK2 Binds CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1-S Transition G1-S Transition E2F->G1-S Transition Promotes 2-Aminopyrimidine Derivative 2-Aminopyrimidine Derivative 2-Aminopyrimidine Derivative->CDK4/6 Inhibits 2-Aminopyrimidine Derivative->CDK2 Inhibits

Caption: CDK-mediated cell cycle progression and its inhibition.

Experimental Workflow for Kinase Inhibitor Screening

The following workflow outlines the general steps for evaluating the synthesized 2-substituted pyrimidines as kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow Synthesis Synthesis Purification Purification Characterization Characterization Purification->Characterization Primary Screening Primary Screening Characterization->Primary Screening Test @ single conc. Dose-Response Dose-Response Primary Screening->Dose-Response Active compounds Selectivity Profiling Selectivity Profiling Dose-Response->Selectivity Profiling Determine IC50 Cell-Based Assays Cell-Based Assays Selectivity Profiling->Cell-Based Assays Assess kinase panel Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization Confirm cellular activity

Caption: Workflow for the screening of 2-substituted pyrimidine kinase inhibitors.

Conclusion

The nucleophilic substitution of this compound, particularly through decyanative cross-coupling, offers a powerful and versatile strategy for the synthesis of a diverse range of 2-substituted pyrimidines. These compounds serve as valuable scaffolds for the development of potent and selective kinase inhibitors with significant potential in cancer therapy. The provided protocols and application notes are intended to facilitate the exploration of this important class of molecules in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Antiviral Agents from 2-Cyanopyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-cyanopyrimidine as a versatile starting material for the synthesis of novel antiviral agents. The document outlines synthetic strategies, key experimental protocols, and the mechanisms of action of the resulting compounds.

Introduction

The pyrimidine scaffold is a cornerstone in the development of antiviral therapeutics, forming the core of many clinically significant drugs. The introduction of a cyano group at the 2-position of the pyrimidine ring offers a unique chemical handle for further molecular elaboration, enabling the synthesis of a diverse range of derivatives with potent antiviral activity. This compound serves as a valuable precursor for the generation of nucleoside and non-nucleoside analogs that can target various stages of the viral life cycle. This document details the synthetic pathways, experimental procedures, and biological evaluation of antiviral agents derived from this compound.

Data Presentation: Antiviral Activity of Pyrimidine Derivatives

The following table summarizes the in vitro antiviral activity of various pyrimidine derivatives against a range of viruses. The data is compiled from multiple studies to provide a comparative overview of the potency and selectivity of these compounds.

Compound IDVirusCell LineIC50 (µM)EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
5-Cyano-2'-deoxyuridine Vaccinia Virus-----[1]
Compound 2i Influenza A H1N1-57.5->100>1.7[2]
Compound 5i Influenza A H1N1-24.3->100>4.1[2]
Compound 11c Influenza A H1N1-29.2->100>3.4[2]
GSK-650394 SARS-CoV-2Vero E6-7.6>50>6.6[3]
Suramin SARS-CoV-2Vero E6-9.9>50>5.1[3]
C646 SARS-CoV-2Vero E6-19>50>2.6[3]
Micafungin SARS-CoV-2 (Delta)VeroE6/TMPRSS211.8->64>5.4[4]
Micafungin SARS-CoV-2 (Omicron)VeroE6/TMPRSS255.9->64>1.1[4]
Mi-2 (Micafungin derivative) SARS-CoV-2 (Delta)VeroE6/TMPRSS2<2->64>32[4]
Mi-5 (Micafungin derivative) SARS-CoV-2 (Omicron)VeroE6/TMPRSS27.56->64>8.5[4]

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50 or CC50/EC50).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the starting material, this compound, from 2-methylthiopyrimidine.

Materials:

  • 2-Methylthiopyrimidine

  • Acetic acid

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Acetonitrile

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Oxidation: In a round-bottom flask, dissolve 2-methylthiopyrimidine (1.0 eq) in a mixture of acetic acid and water.

  • Add a catalytic amount of sodium tungstate dihydrate.

  • Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (2.2 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Cyanation: To the reaction mixture, add acetonitrile followed by a solution of sodium cyanide (1.5 eq) in water.

  • Heat the mixture to 50-60 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Representative Synthesis of a 2-Cyano-Pyrimidine Nucleoside Analog

This protocol provides a representative method for the synthesis of a nucleoside analog from this compound, a key step in producing many antiviral agents. This is a general procedure and may require optimization for specific target molecules.

Materials:

  • This compound

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sodium methoxide in methanol

Procedure:

  • Silylation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend this compound (1.2 eq) in anhydrous acetonitrile.

  • Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.4 eq) and heat the mixture to reflux for 1 hour until the solution becomes clear.

  • Cool the solution to room temperature.

  • Glycosylation: In a separate flame-dried flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 eq) in anhydrous acetonitrile.

  • Add the silylated this compound solution to the sugar solution.

  • Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours, monitoring by TLC.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude protected nucleoside by column chromatography on silica gel.

  • Deprotection: Dissolve the purified protected nucleoside in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide in methanol and stir at room temperature for 4-6 hours.

  • Neutralize the reaction with acidic resin, filter, and concentrate the filtrate.

  • Purify the final nucleoside analog by recrystallization or column chromatography.

Protocol 3: Antiviral Activity Assay (Plaque Reduction Assay)

This protocol describes a standard method for evaluating the antiviral activity of synthesized compounds.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Virus stock (e.g., SARS-CoV-2)

  • Synthesized compounds

  • Agarose or Methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of the synthesized compounds in DMEM.

  • Infection: When cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units per well).

  • Allow the virus to adsorb for 1 hour at 37 °C.

  • Treatment: Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add the different concentrations of the synthesized compounds to the respective wells. Include a virus-only control and a cell-only control.

  • Overlay: Add an overlay medium (e.g., DMEM containing 2% FBS and 0.6% agarose) to each well and allow it to solidify.

  • Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.

  • Staining: Fix the cells with 10% formalin and then stain with 0.1% crystal violet solution.

  • Plaque Counting: Wash the plates with water and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control. Determine the IC50 value, which is the concentration of the compound that inhibits plaque formation by 50%.

Visualizations

Synthetic Workflow

Synthetic_Workflow Start This compound Modification Chemical Modification (e.g., Halogenation, Amination) Start->Modification Step 1 Coupling Coupling Reaction (e.g., Glycosylation) Modification->Coupling Step 2 Protected Protected Antiviral Precursor Coupling->Protected Step 3 Deprotection Deprotection Protected->Deprotection Step 4 Final Active Antiviral Agent Deprotection->Final Step 5

Caption: General synthetic workflow for antiviral agents from this compound.

Mechanism of Action: Inhibition of Viral Replication

Mechanism_of_Action cluster_virus Viral Replication Cycle cluster_host Host Cell Response Viral_RNA Viral RNA RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Template New_RNA New Viral RNA RdRp->New_RNA Replication RIGI RIG-I MAVS MAVS RIGI->MAVS TBK1 TBK1 MAVS->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Interferon (IFN) Production IRF3->IFN Antiviral_State Antiviral State IFN->Antiviral_State Antiviral_State->RdRp Inhibition Pyrimidine_Analog This compound-derived Nucleoside Analog Pyrimidine_Analog->RdRp Inhibition Pyrimidine_Inhibitor Pyrimidine Biosynthesis Inhibitor Pyrimidine_Inhibitor->RIGI Stimulation

Caption: Proposed dual mechanism of action for this compound-derived antivirals.

References

Application Notes: The Role of 2-Cyanopyrimidine in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Cyanopyrimidine, also known as pyrimidine-2-carbonitrile, is a highly versatile heterocyclic compound that serves as a crucial building block in the development of a wide range of biologically active molecules.[1][2] Its unique chemical structure, featuring a reactive cyano group on the pyrimidine ring, makes it an indispensable intermediate for synthesizing complex agrochemicals, including fungicides, herbicides, and pesticides.[1][2] The pyrimidine core is a well-established scaffold in agrochemistry, and the introduction of a cyano group enhances the molecule's reactivity and allows for diverse chemical modifications, leading to the development of novel crop protection agents with improved efficacy and targeted action.[1][3]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals, targeted at researchers and professionals in the field.

Synthesis of the this compound Intermediate

A key prerequisite for utilizing this compound is an efficient and safe synthesis method. Traditional routes often involve the use of highly toxic cyanide salts.[4] A safer, alternative method involves the nitrosation and subsequent dehydration of 2-methylpyrimidine, avoiding the need for metal cyanides.[4]

Experimental Protocol: Synthesis of this compound from 2-Methylpyrimidine

This protocol is adapted from a patented method that avoids the use of hypertoxic cyanides.[4]

Step 1: Nitrosation of 2-Methylpyrimidine

  • Dissolve 2-methylpyrimidine (20g, 181mmol) in 100mL of glacial acetic acid in a reaction vessel.

  • Prepare a solution of sodium nitrite (18g, 272mmol) in 50mL of water.

  • Slowly add the sodium nitrite solution to the 2-methylpyrimidine solution, ensuring the reaction temperature is maintained below 20°C.

  • After the addition is complete, stir the mixture for 2-3 hours at a temperature between 5-15°C.

  • Collect the resulting yellow solid precipitate by suction filtration.

  • Dry the solid in an oven to obtain the intermediate compound (I).

Step 2: Dehydration to this compound

  • The specific conditions for the dehydration of compound (I) using phosphorus oxychloride to yield this compound (compound II) involve heating the mixture.[4] The reaction temperature is typically maintained between 70-110°C.[4]

  • Following the reaction, purification would be carried out using standard techniques such as distillation or chromatography to isolate the final this compound product.

Quantitative Data
ParameterValueReference
Starting Material2-Methylpyrimidine[4]
Intermediate (I) Yield23g (88.4%)[4]
Intermediate (I) Purity (HPLC)98.5%[4]
Intermediate (I) Melting Point237-239°C[4]

Synthesis Workflow

SynthesisWorkflow A 2-Methylpyrimidine B NaNO2, Glacial Acetic Acid (5-15°C, 2-3h) A->B Nitrosation C Intermediate (I) (2-Pyrimidyl-nitrosomethane) B->C D POCl3 (70-110°C) C->D Dehydration E This compound D->E

Caption: Synthesis of this compound via Nitrosation and Dehydration.

Application in Fungicide Synthesis: 2-Anilinopyrimidine Derivatives

2-Anilinopyrimidine compounds are a well-known class of fungicides.[3] The incorporation of a cyano group onto this scaffold can be a key step in developing potent fungicidal agents. For example, compounds like 2-phenylamino-4-cyano-6-methylpyrimidine have been identified as particularly effective for crop protection.[3] The synthesis generally involves the nucleophilic substitution of a leaving group on a this compound precursor by an appropriate aniline.

Proposed Synthetic Pathway

The synthesis of fungicidal anilinopyrimidines can be achieved by reacting a substituted this compound, such as 2-chloro-4-cyano-6-methylpyrimidine, with an aniline derivative. The chloro group at the 2-position is susceptible to nucleophilic attack by the amino group of aniline.

FungicideSynthesis start Substituted 2-Chloropyrimidine reagent1 Cyanide Source (e.g., KCN) start->reagent1 Cyanation intermediate 2-Chloro-4-cyano-6-methylpyrimidine (Intermediate) reagent1->intermediate reagent2 Aniline intermediate->reagent2 Nucleophilic Aromatic Substitution product 2-Phenylamino-4-cyano-6-methylpyrimidine (Fungicide) reagent2->product

Caption: Proposed synthesis of a 2-anilinopyrimidine fungicide.

Synthesis of Substituted this compound Intermediates

The versatility of this compound in agrochemical synthesis stems from the ability to introduce various substituents onto the pyrimidine ring, which allows for the fine-tuning of biological activity. A common strategy involves starting with a polysubstituted pyrimidine, such as 4,6-dichloro-2-(methylthio)pyrimidine, and sequentially modifying it to introduce the cyano group and other desired functionalities.[5]

Experimental Protocol: Synthesis of 4-Chloro-6-methoxypyrimidine-2-carbonitrile

This protocol demonstrates the conversion of a readily available starting material into a functionalized this compound intermediate.[5]

Step 1: Methoxylation

  • To a stirred mixture of 4,6-dichloro-2-(methylthio)pyrimidine (585 mg, 3.00 mmol) in methanol (15 mL) at ~20°C, add a 1 M solution of sodium methoxide in methanol (3.30 mL, 3.30 mmol) in one portion.

  • Stir the mixture at this temperature for 2 hours, monitoring for the consumption of the starting material by TLC.

  • Add diethyl ether (20 mL) and saturated sodium bicarbonate solution (10 mL).

  • Separate the layers and extract the aqueous layer with an additional 10 mL of diethyl ether.

  • Combine the organic phases, dry over sodium sulfate, filter, and concentrate to yield 4-chloro-6-methoxy-2-(methylthio)pyrimidine.

Step 2: Oxidation to Sulfone

  • The methylthio- group is oxidized to a methylsulfonyl- group (a better leaving group) using an oxidizing agent like m-CPBA.

Step 3: Cyanation

  • To a stirred mixture of the resulting sulfone (e.g., 4-chloro-6-methoxy-2-(methylsulfonyl)pyrimidine) in acetonitrile (MeCN), add potassium cyanide (KCN).

  • Stir the mixture at an appropriate temperature until the reaction is complete (monitored by TLC). For a similar substrate, this reaction was stirred for 18 hours.[5]

  • Work up the reaction by adding diethyl ether and water, separating the layers, and extracting the aqueous phase.

  • Dry the combined organic phases, adsorb onto silica, and purify by column chromatography to yield the final product, 4-chloro-6-methoxypyrimidine-2-carbonitrile.

Quantitative Data for Substituted this compound Synthesis
ProductStarting MaterialKey ReagentsYieldReference
5-Chloro-4,6-dimethoxy-2-(methylthio)pyrimidine4,6-dimethoxy-2-(methylthio)pyrimidineNCS, AcOH56%[5]
4-Chloro-6-methoxypyrimidine-2-carbonitrile4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidineKCN, MeCN27%[5]
4,6-Dimethoxypyrimidine-2-carbonitrile4,6-Dimethoxy-2-(methylsulfonyl)pyrimidineKCN, MeCN83%[5]
5-Chloro-4,6-dimethoxypyrimidine-2-carbonitrile4,6-Dimethoxypyrimidine-2-carbonitrileNCS, MeCN53%[5]

Synthetic Pathway Visualization

SubstitutedSynthesis cluster_0 Pathway to Functionalized 2-Cyanopyrimidines A 4,6-Dichloro-2- (methylthio)pyrimidine B 4-Chloro-6-methoxy-2- (methylthio)pyrimidine A->B MeONa MeOH C 4-Chloro-6-methoxy-2- (methylsulfonyl)pyrimidine (Sulfone) B->C Oxidation (e.g., m-CPBA) D 4-Chloro-6-methoxypyrimidine- 2-carbonitrile C->D KCN MeCN

Caption: Synthesis of a functionalized this compound intermediate.

Conclusion

This compound is a cornerstone intermediate for the synthesis of advanced agrochemicals. Its reactive nature allows for its incorporation into diverse molecular scaffolds, leading to the creation of potent fungicides, herbicides, and pesticides. The synthetic routes outlined in these notes provide a framework for researchers to produce both the core intermediate and more complex, functionalized derivatives. The ability to strategically modify the pyrimidine ring is key to developing next-generation crop protection agents with high efficacy and selectivity.

References

Application Notes and Protocols: 2-Cyanopyrimidine as a Cathepsin K Inhibitor for Osteoporosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoporosis is a debilitating skeletal disorder characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture.[1] Bone homeostasis is maintained by a delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts.[1][2] Cathepsin K (CatK), a lysosomal cysteine protease predominantly expressed in osteoclasts, is a key enzyme responsible for the degradation of type I collagen, the major organic component of the bone matrix.[2][3][4] Its critical role in bone resorption has made it an attractive therapeutic target for the treatment of osteoporosis.[1][5][6]

2-Cyanopyrimidine-based compounds have emerged as a novel class of potent and selective inhibitors of Cathepsin K.[2][7][8][9] These small molecules offer the potential for oral administration and have demonstrated significant efficacy in preclinical studies, making them promising candidates for further investigation in osteoporosis research and drug development.[2][7]

These application notes provide a comprehensive overview of the use of this compound derivatives as Cathepsin K inhibitors, including their mechanism of action, detailed experimental protocols for their evaluation, and a summary of their inhibitory potency.

Mechanism of Action and Signaling Pathway

Cathepsin K is secreted by osteoclasts into the sealed resorption lacuna, an acidic microenvironment at the bone-osteoclast interface.[10][11] Within this compartment, Cathepsin K degrades the collagenous bone matrix, a crucial step in bone resorption. The expression and activity of Cathepsin K are regulated by various signaling pathways, most notably the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) pathway.[10][11]

This compound inhibitors are non-peptidic, reversible inhibitors that interact with the active site of Cathepsin K, preventing its proteolytic activity. Molecular docking studies have shown that these compounds can form favorable interactions within the active pocket of the enzyme.[12] By inhibiting Cathepsin K, 2-cyanopyrimidines effectively block the degradation of collagen, thereby reducing bone resorption.

Below is a diagram illustrating the signaling pathway leading to Cathepsin K-mediated bone resorption and the point of intervention for this compound inhibitors.

CathepsinK_Pathway cluster_osteoblast Osteoblast cluster_osteoclast_precursor Osteoclast Precursor cluster_osteoclast Mature Osteoclast Osteoblast Osteoblast RANKL RANKL Osteoblast->RANKL produces RANK RANK Receptor RANKL->RANK binds Precursor Osteoclast Precursor Precursor->RANK Osteoclast Mature Osteoclast RANK->Osteoclast differentiation & activation CatK_mRNA Cathepsin K mRNA Osteoclast->CatK_mRNA transcription CatK_pro Pro-Cathepsin K CatK_mRNA->CatK_pro translation CatK_active Active Cathepsin K CatK_pro->CatK_active maturation Bone Bone Matrix (Type I Collagen) CatK_active->Bone degrades Degradation Collagen Degradation & Bone Resorption Bone->Degradation Inhibitor This compound Inhibitor Inhibitor->CatK_active inhibits

Caption: Cathepsin K signaling pathway in osteoclasts and inhibition by 2-cyanopyrimidines.

Data Presentation: Inhibitory Potency of this compound Derivatives

The following table summarizes the in vitro potency and selectivity of representative this compound-based Cathepsin K inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of Cathepsin K by 50%. Selectivity is a crucial parameter, indicating the inhibitor's specificity for Cathepsin K over other related cathepsins (e.g., Cathepsin B, L, and S), which helps in minimizing off-target effects.

CompoundCathepsin K IC50 (nM)Cathepsin B IC50 (nM)Cathepsin L IC50 (nM)Cathepsin S IC50 (nM)Reference
Compound 20 4>10,0002,300-[2]
Compound 42 44,20010,00023[8]
Compound 43 100>10,00010,00010,000[8]
Odanacatib 0.2>50,000>1,000-fold selective>1,000-fold selective[13]
Balicatib 1.4>4,800-fold selective>500-fold selective>65,000-fold selective[13]
Relacatib 0.04139-300-fold selective0.068-[14]
MV061194 2.5 (Ki)>10,000 (Ki)>100,000 (Ki)>100,000 (Ki)[13]

Note: IC50 and Ki values are measures of inhibitory potency. A lower value indicates higher potency. Selectivity is expressed as a fold-difference in potency compared to Cathepsin K.

Experimental Protocols

In Vitro Cathepsin K Enzymatic Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound compounds against purified human Cathepsin K. The assay is based on the cleavage of a fluorogenic substrate, releasing a fluorescent molecule that can be quantified.

Materials:

  • Recombinant human Cathepsin K

  • Cathepsin K Assay Buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5)

  • Fluorogenic Cathepsin K substrate (e.g., Z-LR-AMC or Ac-LR-AFC)

  • This compound inhibitor (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission wavelengths dependent on substrate)

Procedure:

  • Prepare a stock solution of the this compound inhibitor in DMSO.

  • Perform serial dilutions of the inhibitor in the assay buffer to create a range of concentrations.

  • In a 96-well black microplate, add the following to each well:

    • Assay Buffer

    • Diluted inhibitor solution (or DMSO for control wells)

    • Recombinant human Cathepsin K solution

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic Cathepsin K substrate to each well.

  • Immediately measure the fluorescence intensity over time using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate against the inhibitor concentration and determine the IC50 value using a suitable software.

Enzymatic_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of this compound inhibitor start->prep_inhibitor plate_setup Add buffer, inhibitor, and Cathepsin K to 96-well plate prep_inhibitor->plate_setup incubation Incubate at 37°C for 15 min plate_setup->incubation add_substrate Add fluorogenic substrate incubation->add_substrate measure Measure fluorescence kinetically add_substrate->measure analyze Calculate reaction rates and determine IC50 value measure->analyze end End analyze->end

Caption: Workflow for the in vitro Cathepsin K enzymatic assay.

In Vitro Osteoclast-Mediated Bone Resorption Assay

This assay evaluates the ability of this compound inhibitors to suppress the bone-resorbing activity of mature osteoclasts cultured on a bone-mimetic substrate.

Materials:

  • Osteoclast precursor cells (e.g., RAW 264.7 cells or bone marrow macrophages)

  • Alpha-MEM supplemented with 10% FBS and antibiotics

  • RANKL and M-CSF

  • Bone-mimetic coated plates (e.g., calcium phosphate or dentin slices)

  • This compound inhibitor

  • TRAP staining kit

  • Toluidine blue or other suitable stain for visualizing resorption pits

  • Microscope with imaging software

Procedure:

  • Seed osteoclast precursor cells onto bone-mimetic coated plates.

  • Differentiate the precursor cells into mature, multinucleated osteoclasts by treating with RANKL and M-CSF for 5-7 days.

  • Once mature osteoclasts are formed, treat the cells with various concentrations of the this compound inhibitor for 48-72 hours.

  • After the treatment period, remove the cells from the plates.

  • Stain the plates with a suitable dye (e.g., toluidine blue) to visualize the resorption pits created by the osteoclasts.

  • Capture images of the resorption pits using a microscope.

  • Quantify the total area of resorption for each treatment condition using image analysis software.

  • Optionally, fix and stain the cells for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts, to assess cell viability and number.

Bone_Resorption_Assay_Workflow start Start seed_cells Seed osteoclast precursors on bone-mimetic substrate start->seed_cells differentiate Differentiate with RANKL & M-CSF seed_cells->differentiate treat Treat mature osteoclasts with This compound inhibitor differentiate->treat remove_cells Remove cells from substrate treat->remove_cells stain_pits Stain to visualize resorption pits remove_cells->stain_pits image_analyze Image and quantify pit area stain_pits->image_analyze end End image_analyze->end

Caption: Workflow for the in vitro osteoclast bone resorption assay.

In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis

The OVX rat is a widely used animal model that mimics postmenopausal osteoporosis. This protocol provides a general framework for evaluating the in vivo efficacy of a this compound inhibitor.

Materials:

  • Female Sprague-Dawley or Wistar rats (skeletally mature)

  • Anesthesia and surgical equipment

  • This compound inhibitor formulated for oral administration

  • Vehicle control

  • Micro-CT scanner or bone densitometer

  • Equipment for bone histomorphometry and biomechanical testing

Procedure:

  • Acclimate the rats to the housing conditions for at least one week.

  • Perform bilateral ovariectomy (OVX) on the experimental groups to induce estrogen deficiency and subsequent bone loss. A sham surgery should be performed on the control group.

  • Allow a period of 2-4 weeks for bone loss to establish.

  • Divide the OVX rats into treatment and vehicle control groups.

  • Administer the this compound inhibitor (or vehicle) orally on a daily basis for a specified duration (e.g., 4-12 weeks).

  • At the end of the treatment period, euthanize the animals and collect relevant tissues (e.g., femurs, tibiae, lumbar vertebrae).

  • Analyze bone mineral density (BMD) and bone microarchitecture using micro-CT or DEXA.

  • Perform bone histomorphometry to assess cellular parameters of bone remodeling (e.g., osteoclast number, osteoblast surface).

  • Conduct biomechanical testing (e.g., three-point bending) to evaluate bone strength.

  • Analyze serum or urine for bone turnover markers (e.g., CTX-I, P1NP).

OVX_Model_Workflow start Start acclimatize Acclimatize rats start->acclimatize surgery Perform Ovariectomy (OVX) or Sham surgery acclimatize->surgery bone_loss Allow for bone loss establishment surgery->bone_loss treatment Administer this compound inhibitor or vehicle bone_loss->treatment euthanize Euthanize and collect tissues treatment->euthanize analysis Analyze bone parameters: BMD, microarchitecture, histomorphometry, biomechanics euthanize->analysis end End analysis->end

Caption: Workflow for the in vivo ovariectomized rat model of osteoporosis.

Conclusion

This compound-based inhibitors of Cathepsin K represent a promising therapeutic strategy for the treatment of osteoporosis. Their high potency and selectivity, coupled with their potential for oral bioavailability, make them valuable tools for both basic research and clinical development. The protocols and data presented in these application notes are intended to guide researchers in the effective evaluation and characterization of this important class of compounds.

References

Troubleshooting & Optimization

Troubleshooting Common Problems in 2-Cyanopyrimidine Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-cyanopyrimidine reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 2-cyanopyrimidines?

Common starting materials for the synthesis of 2-cyanopyrimidines include 2-chloropyrimidines, 2-methylthiopyrimidines, and 2-aminopyrimidines. The choice of starting material often depends on the desired substitution pattern on the pyrimidine ring and safety considerations. For instance, routes avoiding diazotization reactions are preferred to prevent the formation of potentially explosive intermediates and genotoxic impurities[1].

Q2: What is a critical parameter to control in a one-pot synthesis of this compound from 2-methylthiopyrimidine?

In the one-pot synthesis involving the oxidation of 2-methylthiopyrimidine followed by a cyano substitution reaction, the volume ratio of the organic solvent to water is a critical parameter. Precisely controlling this ratio, for example to (2-2.5):1, can significantly improve the total yield to around 70% and the purity to about 95%[1].

Q3: Are there any safety concerns associated with the synthesis of 2-cyanopyrimidines?

Yes, some synthetic routes pose significant safety hazards. For example, the synthesis involving the diazotization of 2-aminopyrimidine can be explosive[1]. Furthermore, this route can generate genotoxic impurities like nitrosamines if residual sodium nitrite reacts with other reagents[1]. Another common route using 2-chloropyrimidine and a cyanide salt involves the use of highly toxic cyanides, which presents a major safety risk[2].

Troubleshooting Guide

Low Reaction Yield

Q4: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Several factors can contribute to low yields in this compound synthesis. Here are some common causes and potential solutions:

  • Suboptimal Reaction Time and Temperature: In the preparation of methoxypyrimidines, which can be precursors to 2-cyanopyrimidines, adjusting the reaction time and temperature can significantly impact the yield. For instance, a more concentrated reaction mixture reduced the reaction time from 18 hours to 2 hours and resulted in a high yield[3]. Similarly, increasing the reaction temperature from 20°C to 65°C for the preparation of a dimethoxy-pyrimidine also led to a shorter reaction time and a high yield[3].

  • Inefficient Cyanation Step: The displacement of a leaving group with a cyanide source is a key step. The choice of cyanide source and reaction conditions is crucial. In some cases, displacement of a sulfinate group with KCN can lead to varying yields, from as low as 27% to as high as 83%, depending on the substrate[3]. Optimization of the solvent system, such as using a specific ratio of organic solvent to water, has been shown to stabilize the yield of this compound at 70-75%[1].

  • Poor Leaving Group: The efficiency of the nucleophilic substitution to introduce the cyano group heavily depends on the leaving group at the 2-position of the pyrimidine ring. Sulfones are often used as effective leaving groups, which are generated by the oxidation of thioethers[3][4]. Ensure the oxidation step to form the sulfone is complete.

  • Catalyst Poisoning in Palladium-Catalyzed Cyanation: In palladium-catalyzed cyanations, the catalyst can be deactivated by cyanide, leading to irreproducible results[5]. Using specific palladium precatalysts and ligands, or employing methods that exploit the low solubility of the cyanide source, can help to avoid catalyst poisoning[5].

Here is a summary of reaction conditions that have been optimized for better yields in specific this compound precursor syntheses:

Starting MaterialProductReagent/Condition OptimizationReported Yield
4,6-dichloro-2-(methylthio)pyrimidine4-chloro-6-methoxy-2-(methylthio)pyrimidineMore concentrated reaction mixtureHigh Yield
4,6-dichloro-2-(methylthio)pyrimidine4,6-dimethoxy-2-(methylthio)pyrimidineIncreased temperature (20°C to 65°C)High Yield
2-methylthiopyrimidineThis compound (one-pot)Volume ratio of organic solvent to water of (2-2.5):1~70%
4-chloro-6-methoxy-2-(methylsulfonyl)pyrimidine4-chloro-6-methoxypyrimidine-2-carbonitrileKCN in MeCN27%
4,6-dimethoxy-2-(methylsulfonyl)pyrimidine4,6-dimethoxypyrimidine-2-carbonitrileKCN in MeCN83%
Side Reactions and Impurities

Q5: I am observing the formation of multiple products and impurities in my reaction. What are the common side reactions and how can I minimize them?

The formation of side products and impurities is a common issue. Here are some potential side reactions and strategies to mitigate them:

  • Complex Mixture Formation: In some cases, such as attempted chlorination or demethylation of certain pyrimidine derivatives, a complex mixture of products can be formed[3]. This indicates that the reaction conditions are too harsh or not selective enough. It is advisable to screen different reagents and conditions. For example, when demethylation of a chloropyrimidine with BBr₃ gave a complex mixture, an alternative reagent, TMSI, was attempted, although it led to degradation[3]. This highlights the need for careful optimization of reaction conditions.

  • Degradation of Starting Material: Harsh reaction conditions can lead to the degradation of the starting material. For instance, using TMSI in MeCN at 82°C for a demethylation step led to the degradation of the starting material into acyclic side-products[3]. Lowering the reaction temperature or using a milder reagent might prevent degradation.

  • Hydrolysis of the Cyano Group: The nitrile (cyano) group can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the formation of a carboxamide or a carboxylic acid, respectively[6][7]. While this is a known reaction of nitriles, it is important to control the water content and pH of the reaction mixture if the cyano group needs to be preserved.

  • Formation of Genotoxic Impurities: As mentioned earlier, the synthetic route involving diazotization of 2-aminopyrimidine can generate genotoxic nitrosamine impurities[1]. It is highly recommended to use alternative synthetic routes that avoid diazotization reactions, such as starting from 2-methylthiopyrimidine[1].

A general troubleshooting workflow for dealing with side reactions and impurities is illustrated below:

G problem Side Reactions or Impurities Observed identify Identify Impurity Structure (e.g., LC-MS, NMR) problem->identify hydrolysis Is it a hydrolysis product? (Amide or Carboxylic Acid) identify->hydrolysis degradation Is it a degradation product? identify->degradation other Other Side Product identify->other control_water Control Water Content and pH hydrolysis->control_water Yes milder_conditions Use Milder Conditions (Lower Temp, Milder Reagents) degradation->milder_conditions Yes optimize Optimize Reaction Parameters (Solvent, Catalyst, etc.) other->optimize Yes purify Purify Product (Chromatography, Recrystallization) control_water->purify milder_conditions->purify optimize->purify

Caption: Troubleshooting workflow for side reactions.

Purification Challenges

Q6: I am having difficulty purifying my this compound product. What are some effective purification methods?

Purification of this compound derivatives can be challenging due to the polarity of the molecule and the potential for closely related impurities.

  • Chromatography: Column chromatography is a commonly used method for the purification of this compound derivatives. For example, chromatography using a mixture of n-hexane and DCM has been successfully employed[3]. The choice of the stationary phase (e.g., silica gel) and the eluent system is critical and may require some screening to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization can be a very effective method for achieving high purity. The melting point of this compound is around 40-44 °C, which makes it amenable to recrystallization from appropriate solvents[8].

  • One-Pot Reactions to Minimize Purification Steps: A well-optimized one-pot reaction can yield a product with high purity that may not require extensive purification for subsequent steps. For example, a one-pot synthesis of this compound from 2-methylthiopyrimidine was developed to produce a product with about 95% purity, which could be used directly in the next reaction[1].

Experimental Protocols

Synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (Intermediate for this compound)

This protocol is adapted from a literature procedure[3].

  • Starting Material: 4,6-dimethoxy-2-(methylthio)pyrimidine.

  • Oxidation: The thioether is oxidized using an oxidizing agent like m-CPBA (2 equivalents) in a solvent such as DCM at approximately 0 °C.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, the reaction mixture is worked up. This may involve washing with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts, followed by extraction with an organic solvent.

  • Purification: The crude product is then purified, for example, by column chromatography, to yield the desired sulfone.

General Procedure for Palladium-Catalyzed Cyanation of (Hetero)aryl Halides

This is a general protocol and may require optimization for specific substrates. It is based on modern palladium-catalyzed cyanation methods[5][9].

  • Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add the palladium precatalyst, ligand, and the cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]·3H₂O).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Reagents: Add the (hetero)aryl halide, solvent (e.g., dioxane, THF/water mixture), and any additives (e.g., a base like KOAc) via syringe.

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature (which can range from room temperature to elevated temperatures) until the starting material is consumed (monitored by TLC, GC, or LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography or recrystallization.

The logical relationship for selecting a synthesis route for 2-cyanopyrimidines can be visualized as follows:

G start Select Synthesis Route for This compound safety Are there safety concerns with diazotization or highly toxic cyanides? start->safety route1 Route 1: From 2-Aminopyrimidine (Diazotization) safety->route1 Yes route2 Route 2: From 2-Chloropyrimidine (Nucleophilic Substitution) safety->route2 Yes route3 Route 3: From 2-Methylthiopyrimidine (Oxidation then Cyanation) safety->route3 No proceed_caution Proceed with extreme caution or choose alternative route route1->proceed_caution route2->proceed_caution proceed_safe Proceed with appropriate safety measures route3->proceed_safe

Caption: Decision tree for synthesis route selection.

References

Identifying side products in the cyanation of halopyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the cyanation of halopyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the cyanation of halopyrimidines?

The most prevalent side products arise from the hydrolysis of the desired cyanopyrimidine product. This hydrolysis can occur under both acidic and basic conditions, leading to the formation of two main impurities:

  • Pyrimidine Carboxamide: The initial hydrolysis product of the nitrile group.

  • Pyrimidine Carboxylic Acid: Further hydrolysis of the carboxamide yields the corresponding carboxylic acid.[1][2]

The extent of hydrolysis is highly dependent on the reaction conditions, particularly the presence of water and the pH of the reaction mixture.

Q2: What factors contribute to the formation of these hydrolysis byproducts?

Several factors can promote the unwanted hydrolysis of the cyanopyrimidine product:

  • Presence of Water: Moisture in the reaction solvent or starting materials is a primary contributor to hydrolysis.

  • Reaction pH: Both acidic and basic conditions can catalyze the hydrolysis of nitriles to amides and carboxylic acids.[1][2]

  • Elevated Temperatures and Prolonged Reaction Times: Higher temperatures and longer reaction durations can increase the rate of hydrolysis.

  • Catalyst System: The choice of catalyst and ligands can influence the reaction environment and potentially contribute to conditions that favor hydrolysis.

Q3: Can the pyrimidine ring itself react to form other side products?

While hydrolysis of the nitrile is the most common side reaction, other transformations involving the pyrimidine ring are possible, though typically less frequent. These can include:

  • Ring Opening: Under harsh reaction conditions, the pyrimidine ring can be susceptible to cleavage.

  • Substitution at other positions: If the pyrimidine ring is activated by other substituents, nucleophilic attack at positions other than the halogen-bearing carbon may occur, although this is less common with cyanide as the nucleophile.

Q4: How does the choice of cyanide source affect the reaction outcome and side product formation?

The cyanide source plays a crucial role in the success of the cyanation reaction and can significantly impact the formation of side products.

  • Alkali Metal Cyanides (NaCN, KCN): These are highly reactive but also highly toxic and their high solubility can lead to catalyst poisoning in palladium-catalyzed reactions due to the strong coordination of excess cyanide to the metal center.

  • Zinc Cyanide (Zn(CN)₂): It is less toxic and its lower solubility can help maintain a low concentration of free cyanide, reducing catalyst deactivation.

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): This is a less toxic and more stable alternative. It releases cyanide ions slowly into the reaction mixture, which helps to avoid catalyst poisoning and can lead to cleaner reactions with higher yields of the desired product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the cyanation of halopyrimidines.

Problem 1: Low or no conversion of the starting halopyrimidine.
Possible Cause Suggested Solution
Catalyst Deactivation (Palladium-catalyzed reactions) Excess cyanide can poison the palladium catalyst.[3] Switch to a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆]. Use bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) which can protect the palladium center. Consider the use of additives like zinc formate, which can help reactivate the catalyst.
Insufficient Catalyst Activity (Copper-catalyzed reactions) Traditional Rosenmund-von Braun conditions (stoichiometric CuCN at high temperatures) can be inefficient for some substrates. Employ a catalytic amount of a copper(I) source (e.g., CuI) with a suitable ligand (e.g., a diamine) under milder conditions.
Poor Solubility of Reagents Ensure all reagents, particularly the cyanide source, have adequate solubility in the chosen solvent. For K₄[Fe(CN)₆], which has low solubility in many organic solvents, using a co-solvent like water or a phase-transfer catalyst may be necessary.
Electron-rich or Sterically Hindered Substrate These substrates can be less reactive. Increase the reaction temperature or use a more active catalyst system. For palladium-catalyzed reactions, specific ligands designed for challenging substrates may be required.
Problem 2: Significant formation of pyrimidine carboxamide and/or pyrimidine carboxylic acid.
Possible Cause Suggested Solution
Presence of Water Use anhydrous solvents and thoroughly dry all starting materials and glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
Inappropriate Reaction pH If the reaction conditions are acidic or basic, consider buffering the reaction mixture or using a neutral cyanide source.
Prolonged Reaction Time or High Temperature Monitor the reaction progress by TLC, GC, or HPLC. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure of the product to conditions that favor hydrolysis. Attempt to lower the reaction temperature if feasible.

Quantitative Data on Side Product Formation

The following table summarizes representative data on the yields of the desired cyanopyrimidine and potential side products under different reaction conditions. Note: Direct comparison is challenging as substrates and conditions vary across different studies. This table aims to provide a general overview.

HalopyrimidineCatalyst SystemCyanide SourceSolventTemp (°C)Time (h)Product Yield (%)Side Product(s) & Yield (%)Reference
4-chloro-6-methoxy-2-(methylsulfonyl)pyrimidineNone (Nucleophilic Substitution)KCNMeCNReflux227Not specified[4]
4,6-dimethoxy-2-(methylsulfonyl)pyrimidineNone (Nucleophilic Substitution)KCNMeCNReflux283Not specified[4]
Aryl Chlorides (general)Pd(OAc)₂ / CM-phosK₄[Fe(CN)₆]MeCN/H₂O7012-24up to 96Not specified[5]
(Hetero)aryl HalidesPd precatalyst / XPhos ligandK₄[Fe(CN)₆]Dioxane/H₂O1001HighSubstrate/product decomposition with K₂CO₃ base[3]
(Hetero)aryl Halides and TriflatesPalladium catalystZn(CN)₂H₂O/THFrt - 4012-24HighAvoids harsh drying conditions that could lead to side reactions[6]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Cyanation of a Halopyrimidine
  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the halopyrimidine (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Reagent Addition: Add the cyanide source (e.g., Zn(CN)₂, 0.6 mmol) and a base if required (e.g., Na₂CO₃, 1.5 mmol).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF, DMAc, or dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Analysis of Reaction Mixture by GC-MS
  • Sample Preparation: Take an aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate or dichloromethane). If necessary, quench the reaction by adding water before dilution.

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the peaks corresponding to the starting material, desired cyanopyrimidine product, and potential side products (pyrimidine carboxamide, pyrimidine carboxylic acid) by their retention times and mass spectra. Quantify the relative amounts by peak area integration.

Visualizations

Reaction_Pathway Halopyrimidine Halopyrimidine Cyanopyrimidine Desired Product (Cyanopyrimidine) Halopyrimidine->Cyanopyrimidine Cyanation (+ CN⁻) Carboxamide Side Product (Pyrimidine Carboxamide) Cyanopyrimidine->Carboxamide Hydrolysis (+ H₂O) CarboxylicAcid Side Product (Pyrimidine Carboxylic Acid) Carboxamide->CarboxylicAcid Further Hydrolysis (+ H₂O)

Caption: Reaction pathway showing the formation of the desired cyanopyrimidine and subsequent hydrolysis side products.

Troubleshooting_Workflow Start Cyanation Reaction Check_Conversion Check Conversion (TLC, GC-MS) Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Troubleshoot_Catalyst Troubleshoot Catalyst System - Change Cyanide Source - Change Ligand - Increase Temperature Low_Conversion->Troubleshoot_Catalyst Analyze_Side_Products Analyze for Side Products (GC-MS, HPLC) Good_Conversion->Analyze_Side_Products Hydrolysis_Products Hydrolysis Products Observed Analyze_Side_Products->Hydrolysis_Products Yes Clean_Reaction Clean Reaction Analyze_Side_Products->Clean_Reaction No Troubleshoot_Conditions Troubleshoot Reaction Conditions - Use Anhydrous Solvents - Optimize Reaction Time/Temp - Check pH Hydrolysis_Products->Troubleshoot_Conditions

Caption: Troubleshooting workflow for the cyanation of halopyrimidines.

References

Technical Support Center: Efficient 2-Cyanopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding catalyst selection for the efficient synthesis of 2-cyanopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes for synthesizing this compound?

There are three main catalytic pathways for synthesizing this compound, each with distinct starting materials and catalysts:

  • Palladium-Catalyzed Cyanation of 2-Chloropyrimidine: This is a widely used cross-coupling reaction where 2-chloropyrimidine reacts with a cyanide source. The reaction is catalyzed by a palladium complex, often requiring specific phosphine ligands to achieve high efficiency.[1]

  • One-Pot Oxidation/Cyanation of 2-Methylthiopyrimidine: This method involves the oxidation of 2-methylthiopyrimidine to form a more reactive intermediate (a methylsulfone/sulfoxide), which is then displaced by a cyanide ion in the same reaction vessel.[2][3] This route is noted for high yields and product purity.[2]

  • Cyanide-Free Synthesis from 2-Methylpyrimidine: This pathway avoids the use of highly toxic cyanide salts. It proceeds through a nitrosation reaction of 2-methylpyrimidine with sodium nitrite, followed by a dehydration step using phosphorus oxychloride to form the nitrile.[4]

Q2: My palladium-catalyzed cyanation of 2-chloropyrimidine is giving low yields. What are common causes and solutions?

Low yields in palladium-catalyzed cyanations are frequently due to catalyst deactivation or "poisoning" by excess cyanide ions in the solution.[1][5] Here are common causes and troubleshooting steps:

  • Catalyst Poisoning: Free cyanide can bind strongly to the palladium center, forming inactive complexes like [(CN)4Pd]2- and disrupting the catalytic cycle.[5][6]

    • Solution: Use a less soluble, and less toxic, cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[1][7] These sources maintain a low concentration of free cyanide, minimizing catalyst deactivation.[6]

  • Inappropriate Ligand: The choice of phosphine ligand is critical to protect the palladium catalyst and facilitate the reaction.

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos or dppf.[1][8] These ligands can stabilize the catalytic species and prevent displacement by cyanide.

  • Suboptimal Reaction Conditions: The presence of water, incorrect solvent, or temperature can hinder the reaction.

    • Solution: For reactions with alkali metal cyanides, rigorously anhydrous conditions are often necessary.[1] However, for systems using Zn(CN)₂ or K₄[Fe(CN)₆], aqueous solvent mixtures (e.g., THF/H₂O or Dioxane/H₂O) can be beneficial and improve reaction rates.[1][9]

Q3: I am using the 2-methylthiopyrimidine route. How can I optimize the yield?

The one-pot synthesis from 2-methylthiopyrimidine is highly efficient but depends on careful control of reaction parameters.

  • Catalyst for Oxidation: Sodium tungstate dihydrate (Na₂WO₄·2H₂O) is an effective catalyst for the initial oxidation step.[2] Ensure it is fully dissolved and catalytically active.

  • Solvent System: The ratio of organic solvent to water is crucial for the subsequent cyanation step. An optimized volume ratio of acetonitrile to water of (2-2.5):1 has been shown to stabilize the total two-step yield in the 70-75% range.[2]

  • One-Pot Procedure: Performing the oxidation and cyanation steps sequentially in a single pot without isolating the intermediate is key to achieving high overall yields and purity (~95%).[2]

Q4: Are there safer, cyanide-free alternatives for this synthesis?

Yes. Due to the high toxicity of cyanide salts like NaCN and KCN, several safer alternatives have been developed:

  • Cyanide-Free Route: The synthesis starting from 2-methylpyrimidine uses sodium nitrite and phosphorus oxychloride to generate the nitrile group, completely avoiding cyanide reagents.[4] While this enhances safety from a toxicity standpoint, the reagents used are still hazardous and require careful handling.

  • Less Toxic Cyanide Sources: Potassium ferrocyanide (K₄[Fe(CN)₆]), a food additive, is a significantly less toxic and safer alternative to simple alkali metal cyanides for palladium-catalyzed reactions.[1] Other alternatives include using trimethylsilyl cyanide (TMSCN) or employing cyanating agents where the cyano group is transferred from an organic molecule.[10][11]

Q5: How do I choose the right cyanide source for my reaction?

The choice depends on a balance of reactivity, safety, and reaction conditions.

  • NaCN/KCN: Highly reactive but also highly toxic and prone to causing catalyst deactivation due to high solubility.[7] Often require rigorously dry conditions.[1]

  • Zn(CN)₂: About 10% as toxic as NaCN/KCN.[1] Its low solubility in organic solvents helps maintain a low concentration of free cyanide, reducing catalyst poisoning. It is widely used in palladium-catalyzed cyanations.[1][7]

  • K₄[Fe(CN)₆]: A non-toxic, crystalline solid that is safe to handle.[1] The cyanide ions are strongly bound and released slowly in the reaction, which prevents catalyst poisoning.[6] It often requires aqueous co-solvents and temperatures around 100°C to facilitate cyanide transfer.[1]

  • Organic Cyanating Agents: Reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) or hexamethylenetetramine can serve as cyanide sources, avoiding the direct handling of toxic metal cyanides.[12][13]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution(s)
Low Conversion / Poor Yield Pd-Catalyst Deactivation: Excess cyanide poisoning the active Pd(0) species.[1][5]• Switch to a less soluble cyanide source like Zn(CN)₂ or the non-toxic K₄[Fe(CN)₆].[1][7] • Use bulky phosphine ligands (e.g., XPhos, dppf) to shield the palladium center.[1][14] • Add a reducing agent like zinc formate to reactivate the catalyst.[8]
Inefficient Oxidation: (For 2-methylthiopyrimidine route) Incomplete conversion of the thioether to the sulfone/sulfoxide leaving group.• Ensure proper loading and activity of the Na₂WO₄ catalyst.[2] • For non-one-pot methods, consider alternative oxidants like m-CPBA.[3]
Suboptimal Conditions: Incorrect solvent, temperature, or presence of moisture.• Screen different solvents. For the one-pot method, optimize the acetonitrile/water ratio.[2] • For Pd-catalysis with K₄[Fe(CN)₆], use a dioxane/water mixture at ~100 °C.[1] • Ensure anhydrous conditions when using highly soluble cyanides like NaCN.[1]
Product Impurity Side Reactions or Incomplete Reaction: Formation of byproducts or residual starting material.• Monitor reaction progress using TLC, GC, or LCMS to determine the optimal reaction time. • Purify the final product via recrystallization or column chromatography.
Reaction Inconsistency Reagent Quality/Handling: Variability in cyanide salt (e.g., milled vs. unmilled), atmospheric moisture.[1]• Use high-purity, standardized reagents. • Run moisture-sensitive reactions under an inert atmosphere (e.g., Nitrogen or Argon).
Safety Hazard Use of Highly Toxic Reagents: Handling of NaCN, KCN, or hazardous reagents like POCl₃.[4]• Whenever possible, substitute highly toxic cyanides with safer alternatives like K₄[Fe(CN)₆].[1][10] • Consider the cyanide-free route from 2-methylpyrimidine if appropriate equipment and safety protocols are in place.[4] • Always handle cyanide-containing waste appropriately (e.g., quenching with bleach/hypochlorite solution).[2]

Key Experimental Protocols

Protocol 1: One-Pot Synthesis from 2-Methylthiopyrimidine

This protocol is adapted from patent CN115215805B and provides a high-yield, one-pot synthesis.[2]

Step 1: Oxidation

  • To a three-necked flask, add 2-methylthiopyrimidine (25.5 g), sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.54 g), acetic acid (0.3 g), and water (5 mL).

  • Heat the mixture to 50-60 °C with uniform magnetic stirring.

  • Slowly add 30% hydrogen peroxide (34.5 g) dropwise over 2-3 hours, maintaining the internal temperature below 70 °C.

  • After the addition is complete, stir the reaction at 60-70 °C for an additional 2-3 hours until the starting material is consumed (monitored by TLC/HPLC).

Step 2: Cyanation

  • Cool the reaction mixture from Step 1 to 20-30 °C.

  • Add acetonitrile (e.g., 200 mL) to the mixture.

  • Separately, dissolve sodium cyanide (NaCN, 12.5 g) in water (e.g., 80 mL) and add this solution dropwise to the reaction mixture over 1-2 hours, keeping the temperature at 20-30 °C.

  • Stir the mixture at this temperature for 3-5 hours until the reaction is complete.

  • Perform work-up and extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and solvent evaporation to yield this compound.

Protocol 2: General Protocol for Palladium-Catalyzed Cyanation of 2-Chloropyrimidine

This is a representative protocol for the cyanation of (hetero)aryl chlorides using a less toxic cyanide source, adapted from literature procedures.[1][14]

  • To a reaction vessel, add 2-chloropyrimidine (1 mmol), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 0.2 mol%), potassium acetate (KOAc, 0.125 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add degassed solvents, dioxane (2.5 mL) and water (2.5 mL), via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 1-4 hours.

  • Monitor the reaction by TLC or GC/MS for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Quantitative Data Summary

Starting MaterialCatalyst SystemCyanide SourceKey ConditionsReported YieldReference
2-MethylthiopyrimidineNa₂WO₄·2H₂O / H₂O₂NaCNOne-pot, 60-70°C then 20-30°C, Acetonitrile/H₂O70-75%[2]
2-MethylpyrimidineNone (Stoichiometric reagents)None (NaNO₂ then POCl₃)5-15°C then 70-110°C~70% (overall from two steps)[4]
4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidineNone (Nucleophilic substitution)KCNMeCN27%[3][15]
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidineNone (Nucleophilic substitution)KCNMeCN83%[3][15]
General Aryl ChloridesPd Precatalyst / XPhos LigandK₄[Fe(CN)₆]·3H₂ODioxane/H₂O, 100°C, 1hHigh (substrate dependent)[1]
General Aryl HalidesPd/C / dppfZn(CN)₂DMAC, 110°CUp to 98%[8]

Visualizations

G cluster_start Initial Assessment cluster_decision Route Selection Criteria cluster_routes Synthesis Pathways cluster_considerations Key Considerations Start Need to Synthesize This compound D1 High Toxicity Acceptable? Start->D1 R1 Route 1: Pd-Catalyzed Cyanation of 2-Chloropyrimidine D1->R1 Yes, with precautions R2 Route 2: One-Pot from 2-Methylthiopyrimidine D1->R2 Yes, preferred for yield R3 Route 3: Cyanide-Free from 2-Methylpyrimidine D1->R3 No C1 Use less toxic K4[Fe(CN)6] or Zn(CN)2. Requires catalyst & ligand. R1->C1 C2 High yield and purity. Uses NaCN/KCN. R2->C2 C3 Avoids cyanide salts. Uses hazardous POCl3. R3->C3

Caption: Decision workflow for selecting a this compound synthesis route.

G cluster_prep Step 1: Oxidation cluster_cyan Step 2: Cyanation cluster_end Work-up A Charge Reactor: - 2-Methylthiopyrimidine - Na2WO4 (Catalyst) - Acetic Acid, Water B Heat to 50-60 °C A->B C Add H2O2 dropwise (<70 °C) B->C D Stir at 60-70 °C (2-3h) C->D E Cool to 20-30 °C D->E F Add Acetonitrile (Solvent) E->F G Add aq. NaCN dropwise (20-30 °C) F->G H Stir at 20-30 °C (3-5h) G->H I Extract, Wash, & Concentrate H->I J Final Product: This compound I->J

Caption: Experimental workflow for the one-pot synthesis of this compound.

G Simplified Palladium Catalytic Cycle & Poisoning Pathway Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-X Poison Catalyst Poisoning Pd0->Poison Excess CN- PdII_ArX L2Pd(II)(Ar)(X) OA->PdII_ArX Trans Transmetalation (CN- Transfer) PdII_ArX->Trans M-CN PdII_ArX->Poison Excess CN- PdII_ArCN L2Pd(II)(Ar)(CN) Trans->PdII_ArCN RE Reductive Elimination PdII_ArCN->RE RE->Pd0 Ar-CN Inactive Inactive Species [Pd(CN)4]2- Poison->Inactive

Caption: Palladium catalytic cycle for cyanation and the deactivation pathway.

References

Technical Support Center: 2-Cyanopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the post-reaction workup of 2-cyanopyrimidine and its derivatives. The information is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workup, presented in a question-and-answer format.

Issue 1: Low or No Product Yield After Workup

  • Question: I performed the reaction, and TLC analysis of the crude mixture showed the presence of my desired this compound product. However, after the workup, the final yield is very low, or I cannot isolate the product at all. What could be the reason?

  • Answer: Several factors during the workup could contribute to significant product loss. Consider the following possibilities:

    • Product Solubility in the Aqueous Layer: this compound has some water solubility. During the aqueous wash steps, a portion of your product might be partitioning into the aqueous layer. To mitigate this, minimize the volume of water used for washing or back-extract the aqueous layers with a small amount of fresh organic solvent.[1][2]

    • Product Volatility: this compound is a solid with a relatively low melting point (40-44 °C) and can be volatile.[3] Aggressive removal of the solvent on a rotary evaporator, especially at high temperatures and low pressures, can lead to loss of product. It is advisable to remove the solvent under reduced pressure at a lower temperature.

    • Product Instability: Your product may be unstable to the pH conditions of the workup. If you are using acidic or basic washes, your this compound derivative might be degrading.[1] You can test the stability of your compound by taking a small sample of the crude reaction mixture and treating it with the acidic or basic solution you plan to use in the workup. Analyze the result by TLC to check for degradation.

    • Incomplete Extraction: The choice of extraction solvent is crucial. If the solvent's polarity is not optimal for your this compound derivative, the extraction from the aqueous layer will be inefficient. Consider switching to a different solvent or using a larger volume of the current solvent for extraction.

Issue 2: Presence of Impurities in the Final Product

  • Question: After purification, my final product is still contaminated with impurities. How can I identify and remove them?

  • Answer: The nature of the impurity will dictate the best purification strategy. Here are some common impurities and methods for their removal:

    • Unreacted Starting Materials: If starting materials like 2-methylthiopyrimidine or 2-chloropyrimidine persist, their removal depends on their properties. For instance, if the starting material is basic, a dilute acid wash during the workup might help remove it.

    • Side-Reaction Products: The synthesis of this compound can sometimes yield side-products. For example, in syntheses involving oxidation of 2-methylthiopyrimidine, sulfone or sulfoxide intermediates might be present if the reaction did not go to completion.[4] Purification by column chromatography is often the most effective way to separate the desired product from these impurities.[5]

    • Genotoxic Impurities: Some synthetic routes for this compound have the potential to generate genotoxic impurities, such as nitrosamines, especially if diazotization reactions are involved.[4] It is crucial to use a synthetic route that avoids such reagents if this is a concern. If unavoidable, specific analytical methods should be developed to detect and quantify these impurities.

Issue 3: Emulsion Formation During Extraction

  • Question: During the liquid-liquid extraction, a stable emulsion has formed between the organic and aqueous layers, making separation impossible. What should I do?

  • Answer: Emulsion formation is a common problem in workups. Here are several techniques to break an emulsion:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[6]

    • Filtration: Filter the entire mixture through a pad of Celite or glass wool.

    • Centrifugation: If available, centrifuging the mixture can force the separation of the layers.

    • Patience: Sometimes, simply letting the separatory funnel stand for an extended period can lead to the separation of the layers.

    • Solvent Addition: Adding more of the organic solvent can sometimes help to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for the synthesis of this compound?

A1: A typical aqueous workup involves the following steps:

  • Quenching: The reaction is first quenched, for example, by adding a saturated aqueous solution of sodium sulfite followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining oxidant and acid.[4]

  • Extraction: The product is extracted from the aqueous mixture using an organic solvent like diethyl ether (Et₂O) or dichloromethane (DCM).[5]

  • Washing: The organic layer is washed sequentially with water, a basic solution (like saturated NaHCO₃) to remove acidic impurities, and finally with brine to remove residual water.[5][6]

  • Drying: The separated organic layer is dried over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]

  • Solvent Removal: The drying agent is filtered off, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel or by recrystallization.[5][7]

Q2: How do I choose the right solvent for extraction and chromatography?

A2: The choice of solvent depends on the polarity of your specific this compound derivative.

  • Extraction: A good extraction solvent should readily dissolve your product but be immiscible with water. Diethyl ether and dichloromethane are commonly used.[5]

  • Chromatography: For column chromatography, a solvent system is chosen that provides good separation between your product and any impurities on a TLC plate. A common mobile phase for 2-cyanopyrimidines is a mixture of n-hexane and dichloromethane or ethyl acetate.[5]

Q3: The patent for my synthesis mentions a "one-pot" procedure. Does this change the workup?

A3: A one-pot synthesis, where multiple reaction steps are carried out in the same flask, can simplify the overall process but may lead to a more complex mixture at the end. The workup for a one-pot synthesis still follows the same principles of quenching, extraction, and purification. However, you may need to contend with a wider variety of reagents and byproducts from all the reaction steps, potentially requiring more thorough washing or a more optimized chromatography method.[4]

Experimental Protocols

General Aqueous Workup Protocol

This protocol is a general guideline and may need to be adapted based on the specific reaction conditions and the properties of the this compound derivative.

  • Reaction Quenching:

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated aqueous solution of Na₂SO₃ to quench any remaining oxidizing agents (if used).

    • Subsequently, slowly add a saturated aqueous solution of NaHCO₃ to neutralize any acid. Be cautious of potential gas evolution.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add an appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane).

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate and drain the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

  • Washing:

    • Combine all the organic extracts in the separatory funnel.

    • Wash the combined organic layer with water.

    • Wash with a saturated aqueous solution of NaHCO₃.

    • Finally, wash with a saturated aqueous solution of NaCl (brine).

  • Drying and Solvent Removal:

    • Drain the organic layer into an Erlenmeyer flask and add anhydrous Na₂SO₄.

    • Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled.

    • Filter the solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator at a moderate temperature.

  • Purification:

    • Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/dichloromethane).[5]

Quantitative Data Summary

The following table summarizes yields for different this compound derivatives from the literature.

CompoundStarting MaterialReagents & ConditionsWorkup HighlightsYield (%)Reference
4,6-Dimethoxypyrimidine-2-carbonitrile4,6-Dimethoxy-2-(methylsulfonyl)pyrimidineKCN, 18-crown-6, MeCNExtraction with Et₂O, wash with H₂O, drying over Na₂SO₄, chromatography (n-hexane/DCM)83[5]
4-Chloro-6-methoxypyrimidine-2-carbonitrile4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidineKCN, 18-crown-6, MeCNExtraction with Et₂O, wash with H₂O, drying over Na₂SO₄, chromatography (n-hexane/DCM)27[5]
5-Chloro-4,6-dimethoxypyrimidine-2-carbonitrile4,6-Dimethoxypyrimidine-2-carbonitrileNCS, AcOHExtraction with Et₂O, wash with H₂O, drying over Na₂SO₄, chromatography (n-hexane/DCM)53[5]
This compound2-MethylthiopyrimidineH₂O₂, Na₂WO₄, Acetic Acid, then NaCN in MeCN/H₂O (one-pot)Quench with sat. Na₂SO₃ and NaHCO₃, extraction with organic solvent.~70 (total)[4]

Visualizations

Post_Reaction_Workup_Workflow Start Reaction Mixture Quench Quenching (e.g., NaHCO₃, Na₂SO₃) Start->Quench Extraction Liquid-Liquid Extraction (e.g., with Et₂O or DCM) Quench->Extraction Separation Separation of Layers Extraction->Separation AqueousLayer Aqueous Layer (Back-extract if necessary) Separation->AqueousLayer Waste or Re-extract OrganicLayer Organic Layer Separation->OrganicLayer Wash Washing (H₂O, Brine) OrganicLayer->Wash Drying Drying (e.g., Na₂SO₄) Wash->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeProduct Crude Product Evaporation->CrudeProduct Purification Purification (Chromatography or Recrystallization) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the post-reaction workup of this compound synthesis.

Troubleshooting_Logic Problem Low Yield After Workup Solubility Product soluble in aqueous layer? Problem->Solubility Volatility Product volatile? Problem->Volatility Stability Product unstable to pH? Problem->Stability Solution1 Back-extract aqueous layer Solubility->Solution1 Yes Solution2 Evaporate solvent at lower temperature Volatility->Solution2 Yes Solution3 Test stability, adjust workup pH if needed Stability->Solution3 Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

A Researcher's Guide to the Analytical Characterization of 2-Cyanopyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the analytical techniques available for characterizing 2-cyanopyrimidine is crucial for quality control, reaction monitoring, and impurity profiling. This guide provides a comparative overview of the primary analytical methods, complete with experimental protocols and quantitative data to support your research and development endeavors.

This compound (C₅H₃N₃, Mol. Wt.: 105.10 g/mol ) is a key building block in the synthesis of various biologically active molecules.[1] Its purity and structural integrity are paramount for the successful development of novel therapeutics and other chemical entities. This guide explores the application of chromatographic and spectroscopic techniques for the comprehensive analysis of this important heterocyclic compound.

Comparative Overview of Analytical Methods

The characterization of this compound typically involves a combination of chromatographic and spectroscopic methods to assess its purity, confirm its identity, and elucidate its structure. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for purity determination and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for structural confirmation.

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and degradation products.

Table 1: Comparison of Chromatographic Methods for this compound Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Partitioning between a liquid mobile phase and a solid stationary phase on a plate.
Primary Use Purity assessment, quantification, and impurity profiling.Purity assessment and quantification, especially for volatile impurities.Rapid reaction monitoring and qualitative purity checks.
Typical Stationary Phase C8 or C18 silica gel (Reversed-Phase).[2][3]Phenyl-methylpolysiloxane or similar.Silica gel (e.g., Merck Kieselgel 60 F254).[4]
Typical Mobile Phase Acetonitrile/water or Methanol/water gradients.[2]Inert carrier gas (e.g., Helium, Nitrogen).Solvent systems of varying polarity (e.g., Ethyl acetate/Hexane).
Detection UV-Vis (typically at 213 nm and 254 nm).[5]Flame Ionization Detector (FID), Mass Spectrometry (MS).UV visualization (254 nm and 365 nm).[4]
Advantages High resolution and sensitivity, suitable for non-volatile compounds.High efficiency and sensitivity for volatile compounds.Fast, simple, and inexpensive.
Limitations Requires soluble samples, more complex instrumentation.Requires volatile and thermally stable samples.Primarily qualitative, lower resolution.
Spectroscopic Methods

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Table 2: Comparison of Spectroscopic Methods for this compound Characterization

Parameter¹H NMR Spectroscopy¹³C NMR SpectroscopyInfrared (IR) SpectroscopyMass Spectrometry (MS)
Principle Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Absorption of radiofrequency waves by ¹³C nuclei in a magnetic field.Absorption of infrared radiation causing molecular vibrations.Ionization of molecules and separation of ions based on their mass-to-charge ratio.
Information Obtained Number, environment, and connectivity of protons.Number and chemical environment of carbon atoms.Presence of functional groups.Molecular weight and fragmentation pattern.
Key Data for this compound Chemical shifts (δ) and coupling constants (J) of pyrimidine protons.Chemical shifts (δ) of pyrimidine and cyano carbons.Characteristic absorption bands for C≡N and pyrimidine ring vibrations.Molecular ion peak (m/z) and fragment ions.
Advantages Provides detailed structural information and stereochemistry.Directly probes the carbon skeleton.Fast and provides a molecular "fingerprint".High sensitivity and provides molecular weight information.
Limitations Lower sensitivity, requires higher sample concentration.Low natural abundance of ¹³C, requires longer acquisition times.Limited structural information for complex molecules.Can be destructive, may not distinguish isomers.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical results. The following sections provide standard operating procedures for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for the purity determination of this compound.

Experimental Workflow for HPLC Analysis

prep Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System (C18 column, UV detector) prep->hplc Inject analysis Data Analysis (Peak Integration, Purity Calculation) hplc->analysis Chromatogram

Figure 1: A simplified workflow for the HPLC analysis of this compound.

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of HPLC-grade acetonitrile and water (e.g., 50:50 v/v). Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the sample solution by dissolving the test article in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.[5]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Processing: Determine the retention time and peak area of this compound. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of this compound.

¹H and ¹³C NMR Data for this compound

NucleusSolventSpectrometer FrequencyChemical Shift (δ, ppm) & Multiplicity
¹HCDCl₃300 MHz9.15 (d, 2H, H4/H6), 7.60 (t, 1H, H5)
¹³C(Not Specified)(Not Specified)Referenced in Org. Magn. Resonance 8, 357(1976)[6]

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to confirm the presence of key functional groups in this compound.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2230C≡N stretchCyano group
~1570, 1470, 1430C=C and C=N stretchingPyrimidine ring
~3050C-H stretchAromatic C-H

Protocol:

  • Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values for pyrimidine and nitrile compounds.

Mass Spectrometry (MS)

MS provides the molecular weight and valuable structural information through fragmentation analysis.

Logical Flow of Mass Spectrometry Analysis

sample Sample Introduction ionization Ionization (e.g., EI, ESI) sample->ionization mass_analyzer Mass Analyzer (Separation by m/z) ionization->mass_analyzer detector Detector mass_analyzer->detector spectrum Mass Spectrum detector->spectrum

References

2-Cyanopyrimidine: A Comparative Guide to In Vitro Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-cyanopyrimidine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. Derivatives incorporating this core structure have demonstrated significant potential in targeting a range of diseases, particularly in oncology. This guide provides an objective comparison of the in vitro performance of various this compound derivatives, supported by experimental data and detailed protocols to aid in research and development.

Comparative Analysis of Anticancer Activity

This compound derivatives have shown potent cytotoxic effects across a diverse panel of human cancer cell lines. The tables below summarize the half-maximal inhibitory concentrations (IC50) from various studies, offering a quantitative comparison of their antiproliferative activities.

Table 1: In Vitro Antiproliferative Activity of this compound Derivatives

Compound ID/SeriesCancer Cell LineIC50 (µM)Key Findings & Reference
Cyanopyridone 5e MCF-7 (Breast)1.39 ± 0.08Demonstrated the best activity against MCF-7 cells in its series.[1]
Cyanopyridone 5a MCF-7 (Breast)1.77 ± 0.10Showed high activity against both MCF-7 and HepG2 cell lines.[1]
HepG2 (Liver)2.71 ± 0.15
Pyrido[2,3-d]pyrimidine 4 MCF-7 (Breast)0.57Exhibited remarkable cytotoxicity compared to the standard, Staurosporine.
HepG2 (Liver)1.13
6-amino-5-cyano-2-thiopyrimidine 1c Leukemia (Various)High PotencyShowed a broad spectrum of anti-cancer activity with high selectivity towards leukemia.[2]
Pyrimidine-5-carbonitrile XIII Leukemia3.04Displayed strong anticancer activity against a panel of cancer types.[2]
Melanoma3.37
Renal Cancer2.4
Non-Small Cell Lung4.14
Pyrimidine-5-carbonitrile XIV HCT-116 (Colon)2.4Was 4.5- to 8.4-fold more active than erlotinib against the tested cell lines.[2]
HepG-2 (Liver)3.04
MCF-7 (Breast)3.37
A549 (Lung)4.14
6-Substituted Cyanopyrimidine 2 SKOV-3 (Ovarian)78.79 (µg/mL)Showed anti-proliferative activity and induced cell cycle arrest.[3]
MCF-7 (Breast)260.97 (µg/mL)
6-Substituted Cyanopyrimidine 4b SKOV-3 (Ovarian)76.19 (µg/mL)Demonstrated superior anti-proliferative activity in SKOV-3 cells.[3]

Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives

Compound IDTarget KinaseIC50 / KiKey Findings & Reference
Cyanopyridone 5a VEGFR-20.11 ± 0.01 µMPotent dual inhibitor of VEGFR-2 and HER-2.[1]
HER-20.19 ± 0.01 µM
Cyanopyridone 5e VEGFR-20.09 ± 0.01 µMShowed the highest inhibitory activities against VEGFR-2 and HER-2.[1]
HER-20.15 ± 0.01 µM
6-amino-5-cyano-2-thiopyrimidine 1c PI3Kδ0.0034 µMActivity was comparable to the known PI3Kδ inhibitor, Duvelisib.
Pyrido[2,3-d]pyrimidine 4 PIM-111.4 nMExhibited potent PIM-1 kinase inhibition.
Rilpivirine Aurora A0.116 µM (Ki)An existing drug identified as a potent Aurora A kinase inhibitor.

Mechanism of Action: Signaling Pathways

The anticancer effects of this compound derivatives are often attributed to the modulation of critical cellular signaling pathways. Key mechanisms include the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, which prevents cancer cell proliferation.

Apoptosis Induction: Many derivatives trigger apoptosis by modulating the expression of key regulatory proteins. This typically involves the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1, leading to the activation of caspases and subsequent cell death.[4]

G cluster_0 Cellular Stress cluster_1 Apoptosis Regulation Compound This compound Derivative p53 p53 Activation Compound->p53 Bcl2 Bcl-2/Mcl-1 Inhibition Compound->Bcl2 Bax Bax Upregulation p53->Bax Mito Mitochondrial Permeability ↑ Bax->Mito Bcl2->Mito T Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Apoptosis pathway induced by 2-cyanopyrimidines.

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various phases (G1/S, S, or G2/M), preventing DNA replication and cell division.[5][6] This is often achieved by inhibiting cyclin-dependent kinases (CDKs) or other key cell cycle regulators.

G G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M M->G1 Arrest Cell Cycle Arrest Compound This compound Derivative Compound->Arrest blocks progression

Mechanism of this compound-induced cell cycle arrest.

Experimental Protocols

Standardized in vitro assays are crucial for validating the biological activity of this compound derivatives. Below are detailed methodologies for key experiments.

1. MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[7][8][9][10]

  • Cell Seeding: Plate cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme.[11][12][13][14][15]

  • Reaction Setup: In a 96- or 384-well plate, combine the purified recombinant kinase (e.g., VEGFR-2, PIM-1, PI3Kδ), a specific peptide substrate, and the test compound at various concentrations in a kinase assay buffer.[14][15]

  • Initiation: Start the kinase reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods include:

    • Luminescence-based (e.g., ADP-Glo™): Measures ADP production, where the signal positively correlates with kinase activity.[12][13]

    • Fluorescence Resonance Energy Transfer (FRET): Uses a fluorescently labeled substrate.[11]

    • ELISA: Uses a phospho-specific antibody to detect the phosphorylated substrate.[14]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

3. Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in the different phases of the cell cycle.[16][17][18]

  • Cell Treatment: Culture cells to ~70% confluency and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing Propidium Iodide (PI), a DNA-intercalating dye, and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity. The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

General Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro validation of a novel this compound derivative as a potential anticancer agent.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Pathway Validation A Compound Synthesis B MTT Cell Viability Assay (Panel of Cancer Cell Lines) A->B C Determine IC50 Values B->C D Kinase Inhibition Assays (Target Identification) C->D Select Potent Compounds E Cell Cycle Analysis (Flow Cytometry) C->E F Apoptosis Assays (e.g., Annexin V Staining) C->F G Western Blot / RT-PCR (Protein Expression Analysis) D->G E->G F->G

Workflow for in vitro validation of 2-cyanopyrimidines.

References

A Comparative Analysis of 2-Cyanopyrimidine and Other Cathepsin K Inhibitors for Osteoporosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts, is a key enzyme in bone resorption through its unique ability to degrade type I collagen. Its critical role in this process has made it a prime therapeutic target for metabolic bone diseases like osteoporosis. This guide provides a comparative overview of 2-cyanopyrimidine-based inhibitors and other notable cathepsin K inhibitors, supported by experimental data and detailed protocols to aid in research and development.

Performance Comparison of Cathepsin K Inhibitors

The development of potent and selective cathepsin K inhibitors is crucial to minimize off-target effects. The following tables summarize the in vitro potency (IC50) and selectivity of this compound derivatives against other cathepsins, alongside data for other well-characterized inhibitors that have progressed to clinical trials.

Table 1: In Vitro Potency (IC50) of Cathepsin K Inhibitors

Inhibitor ClassCompoundCathepsin K IC50 (nM)Reference
This compound Compound 204[1]
Compound 424[2]
Compound 43100[2]
Nitrile-based Balicatib (AAE581)1.4 - 22[2][3]
Odanacatib (MK-0822)0.2[2]
Non-nitrile MIV-7110.98 (Ki)[4]
Relacatib (SB-462795)0.041 (Kiapp)[5]

Table 2: Selectivity Profile of Cathepsin K Inhibitors (IC50 in nM)

InhibitorCathepsin KCathepsin BCathepsin LCathepsin SSelectivity (Fold vs. Cat K)Reference
This compound (Compound 20) 4>4200>1000023>580 (vs. L/B)[1][2]
Balicatib (AAE581) 1.4480050365000>3400 (vs. B), >350 (vs. L)[2]
Odanacatib (MK-0822) 0.252391480265>26000 (vs. B), >7400 (vs. L)[2]
MIV-711 0.98 (Ki)>1300 (Ki)>1300 (Ki)>1300 (Ki)>1300[4]
Relacatib (SB-462795) 0.041 (Kiapp)-0.068 (Kiapp)-~1.6 (vs. L)[5]

Note: IC50 values can vary depending on the assay conditions. Data presented here is for comparative purposes.

The this compound scaffold has yielded highly potent and selective inhibitors of cathepsin K. For instance, compound 20 demonstrates an IC50 of 4 nM and over 580-fold selectivity against the closely related cathepsins L and B.[1][2] This high selectivity is a critical attribute, as inhibition of other cathepsins can lead to undesirable side effects. Comparatively, while older inhibitors like Relacatib were potent, they often lacked selectivity.[5] More recent clinical candidates like Odanacatib and MIV-711 show excellent potency and high selectivity, setting a benchmark for novel inhibitor development.[2][4]

Key Signaling Pathway in Osteoclast-Mediated Bone Resorption

The differentiation and activation of osteoclasts, and subsequently the expression and activity of cathepsin K, are primarily regulated by the RANKL/RANK signaling pathway. Understanding this pathway is crucial for identifying therapeutic intervention points.

CathepsinK_Signaling cluster_cell Osteoclast RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits Osteoclast_Precursor Osteoclast Precursor Activated_Osteoclast Activated Osteoclast Osteoclast_Precursor->Activated_Osteoclast Differentiation CathepsinK Cathepsin K Activated_Osteoclast->CathepsinK Secretes NFkB NF-κB TRAF6->NFkB MAPK MAPK (JNK, p38) TRAF6->MAPK NFATc1 NFATc1 NFkB->NFATc1 Induces MAPK->NFATc1 Activates Gene_Expression Gene Expression (Cathepsin K, TRAP) NFATc1->Gene_Expression Promotes Gene_Expression->CathepsinK Bone_Matrix Bone Matrix (Collagen) CathepsinK->Bone_Matrix Degrades Bone_Resorption Bone Resorption Bone_Matrix->Bone_Resorption

Caption: RANKL/RANK signaling pathway in osteoclasts leading to Cathepsin K expression and bone resorption.

Experimental Protocols

Accurate and reproducible assessment of inhibitor potency is fundamental. Below is a detailed protocol for a fluorometric in vitro assay to determine the IC50 of cathepsin K inhibitors.

Fluorometric Cathepsin K Inhibition Assay

This assay measures the ability of a compound to inhibit the proteolytic activity of recombinant human cathepsin K using a fluorogenic substrate.

Materials:

  • Recombinant human Cathepsin K

  • Fluorogenic Cathepsin K Substrate (e.g., Z-LR-AMC)

  • Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5

  • Inhibitor compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 460-480 nm)

Procedure:

  • Prepare Reagents:

    • Dilute the Cathepsin K enzyme in cold assay buffer to the desired working concentration (e.g., 0.5 ng/µL).[6]

    • Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the working concentration in assay buffer.

    • Prepare serial dilutions of the test inhibitor and a known control inhibitor (e.g., E-64) in DMSO. Further dilute these in assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[7]

  • Assay Setup:

    • Add 50 µL of assay buffer to all wells of the 96-well plate.

    • Add 10 µL of the diluted test inhibitor solutions to the respective wells.

    • For control wells, add 10 µL of assay buffer with the same percentage of DMSO as the inhibitor wells (vehicle control) and 10 µL of a known inhibitor solution (positive control).

    • Add 20 µL of the diluted Cathepsin K enzyme solution to all wells except the blank (substrate control) wells. Add 20 µL of assay buffer to the blank wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to interact with the enzyme.[7]

  • Initiate Reaction and Measure Fluorescence:

    • Start the enzymatic reaction by adding 20 µL of the diluted fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes.[8]

  • Data Analysis:

    • For each concentration of the inhibitor, determine the initial reaction velocity (rate of fluorescence increase).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitors) start->reagent_prep plate_setup Plate Setup (Add buffer, inhibitors, enzyme) reagent_prep->plate_setup pre_incubation Pre-incubation (15-30 min at RT) plate_setup->pre_incubation reaction_init Initiate Reaction (Add substrate) pre_incubation->reaction_init measurement Kinetic Fluorescence Measurement (30-60 min at 37°C) reaction_init->measurement data_analysis Data Analysis (Calculate % inhibition, determine IC50) measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for screening Cathepsin K inhibitors.

Conclusion

The this compound scaffold represents a promising chemotype for the development of potent and highly selective cathepsin K inhibitors. As demonstrated by the comparative data, these compounds can achieve potency and selectivity comparable to, and in some cases exceeding, that of inhibitors that have undergone clinical evaluation. The provided experimental protocol and pathway diagrams serve as valuable resources for researchers in the field, facilitating the discovery and characterization of novel therapeutic agents for osteoporosis and other bone-related disorders. Future research should continue to focus on optimizing the pharmacokinetic and safety profiles of these promising compounds.

References

Efficacy of 2-Cyanopyrimidine-Based Compounds in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-cyanopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent and selective activities in a variety of cell-based assays. These compounds have shown significant promise, particularly in the realm of oncology, by targeting key cellular pathways involved in cancer progression. This guide provides an objective comparison of the performance of various this compound-based compounds, supported by experimental data from recent studies, to aid researchers in their drug discovery and development endeavors.

Comparative Efficacy in Cancer Cell Lines

This compound derivatives have been extensively evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the efficacy of a compound in inhibiting biological or biochemical functions. The following tables summarize the IC50 values of representative this compound-based compounds against various cancer cell lines, offering a clear comparison of their anti-proliferative activities.

Table 1: Anti-proliferative Activity of Non-fused Cyanopyridone and Fused Pyridopyrimidine Derivatives
CompoundCell LineIC50 (µM)Target(s)Reference
5a MCF-7 (Breast)1.77 ± 0.10VEGFR-2, HER-2[1]
HepG2 (Liver)2.71 ± 0.15VEGFR-2, HER-2[1]
5e MCF-7 (Breast)1.39VEGFR-2, HER-2[1][2]
6b HepG2 (Liver)2.68Not specified[1][2]
7b HepG2 (Liver)19.58 ± 1.06Not specified[1]
MCF-7 (Breast)6.22 ± 0.34Not specified[1]
Taxol (Ref.)MCF-7 (Breast)Not specifiedTubulin[1]
HepG2 (Liver)Not specifiedTubulin[1]

Note: Lower IC50 values indicate higher potency.

Table 2: Cytotoxicity of 3-Cyanopyridine and 2-Oxo-3-cyanopyridine Derivatives
CompoundCell LineIC50 (µM)Target(s)Reference
4c HepG2 (Liver)8.02 ± 0.38Pim-1 Kinase[3]
HCT-116 (Colon)7.15 ± 0.35Pim-1 Kinase[3]
PC3 (Prostate)13.64 ± 0.67Pim-1 Kinase[3]
MCF-7 (Breast)15.74 ± 0.78Pim-1 Kinase[3]
4d HepG2 (Liver)6.95 ± 0.34Pim-1 Kinase[3]
HCT-116 (Colon)8.35 ± 0.42Pim-1 Kinase[3]
MCF-7 (Breast)8.50 ± 0.42Pim-1 Kinase[3]
PC3 (Prostate)14.08 ± 0.70Pim-1 Kinase[3]
5c PC-3 (Prostate)ModerateSurvivin[4]
MDA-MB-231 (Breast)ModerateSurvivin[4]
HepG2 (Liver)ModerateSurvivin[4]
5e PC-3 (Prostate)PromisingSurvivin[4]
MDA-MB-231 (Breast)PromisingSurvivin[4]
HepG2 (Liver)PromisingSurvivin[4]
5-FU (Ref.)HepG2 (Liver)9.42 ± 0.46Thymidylate Synthase[3]
HCT-116 (Colon)8.01 ± 0.39Thymidylate Synthase[3]

Note: "Promising" and "Moderate" activities as described in the source publication. 5-FU is a standard chemotherapeutic agent.

Table 3: Efficacy of 6-Substituted Cyanopyrimidine Derivatives
CompoundCell LineIC50 (µg/mL)Target(s)Reference
2 MCF-7 (Breast)260.97Mcl-1, Bcl-2[5]
SKOV-3 (Ovarian)78.79Mcl-1, Bcl-2[5]
4a SKOV-3 (Ovarian)96.78Mcl-1, Bcl-2[5]
4b SKOV-3 (Ovarian)76.19Mcl-1, Bcl-2[5]
4c MCF-7 (Breast)577.97Mcl-1, Bcl-2[5]
5 SKOV-3 (Ovarian)90.83Mcl-1, Bcl-2[5]

Note: These IC50 values are reported in µg/mL. Conversion to µM would require the molecular weight of each compound.

Key Signaling Pathways and Mechanisms of Action

This compound-based compounds exert their cellular effects by modulating various signaling pathways critical for cancer cell survival and proliferation. The diagrams below, generated using the DOT language, illustrate some of the key pathways targeted by these compounds.

VEGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K HER2 HER-2 RAS RAS HER2->RAS HER2->PI3K Proliferation Cell Proliferation, Angiogenesis, Survival PLCg->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound_5a_5e This compound (e.g., 5a, 5e) Compound_5a_5e->VEGFR2 Inhibits Compound_5a_5e->HER2 Inhibits

Caption: Dual inhibition of VEGFR-2 and HER-2 signaling pathways by this compound compounds.

Apoptosis_Pathway_Modulation cluster_cytoplasm Cytoplasm Bcl2 Bcl-2 Bax Bax Bcl2->Bax Mcl1 Mcl-1 Mcl1->Bax Survivin Survivin Caspase9 Caspase-9 Survivin->Caspase9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Cyanopyrimidine_Derivatives This compound Derivatives Cyanopyrimidine_Derivatives->Bcl2 Inhibits Cyanopyrimidine_Derivatives->Mcl1 Inhibits Cyanopyrimidine_Derivatives->Survivin Inhibits

Caption: Modulation of apoptosis by inhibiting anti-apoptotic proteins like Bcl-2, Mcl-1, and Survivin.

Experimental Protocols

The evaluation of this compound-based compounds in cell-based assays relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound compounds for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[1]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: A simplified workflow of the MTT cytotoxicity assay.

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound. This helps to elucidate the mechanism of anti-proliferative activity.

Principle: The DNA content of cells is stained with a fluorescent dye (e.g., propidium iodide, PI). The fluorescence intensity is proportional to the amount of DNA, allowing for the differentiation of cells in various cycle phases.

Protocol:

  • Cell Treatment: Cells are treated with the this compound compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing a fluorescent DNA-binding dye (e.g., PI) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software. Changes in the cell cycle distribution compared to untreated controls can indicate cell cycle arrest at a specific phase.[5][6]

In Vitro Kinase Inhibition Assay

These assays are performed to determine the direct inhibitory effect of the compounds on the activity of specific protein kinases.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be quantified using various methods, including radiometric assays (measuring the incorporation of radioactive phosphate) or non-radiometric methods like ELISA or fluorescence-based assays.

Protocol (General ELISA-based):

  • Plate Coating: A plate is coated with a substrate specific to the kinase of interest.

  • Kinase Reaction: The purified kinase, ATP, and the this compound compound (at various concentrations) are added to the wells.

  • Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature.

  • Detection: A primary antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Generation: A substrate for the enzyme is added, which generates a detectable signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: The signal intensity is measured, and the percentage of kinase inhibition is calculated. The IC50 value is determined from the dose-response curve.[1][3]

Conclusion

This compound-based compounds represent a versatile and potent class of molecules with significant potential in drug discovery, particularly for cancer therapy. The data presented in this guide highlights their efficacy across a range of cancer cell lines and their ability to modulate key signaling pathways. The detailed experimental protocols provide a foundation for researchers to design and execute their own cell-based assays for the evaluation of novel this compound derivatives. The continued exploration of this chemical scaffold is warranted to develop more effective and selective therapeutic agents.

References

In Vivo Validation of 2-Cyanopyrimidine Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of 2-cyanopyrimidine derivatives as anticancer agents has been extensively explored in preclinical research. While numerous in vitro studies have demonstrated their potent cytotoxic effects against a variety of cancer cell lines, the successful translation of these findings into clinical applications hinges on robust in vivo validation. This guide provides a comparative analysis of the in vivo performance of this compound and its derivatives against other alternatives, supported by available experimental data and detailed methodologies.

In Vivo Antitumor Efficacy of a Rhodium(III) Complex in a Hepatocellular Carcinoma Xenograft Model

A significant in vivo study investigated the antitumor activity of a Rhodium(III) complex, herein referred to as Compound 2, in a HepG2 xenograft mouse model. This study provides valuable insights into the potential of pyrimidine-like structures in cancer treatment.

Comparative In Vivo Efficacy Data

The antitumor efficacy of Compound 2 was evaluated against cisplatin, a standard chemotherapeutic agent. The study demonstrated that while cisplatin was more effective in inhibiting tumor growth, it also induced significant toxicity, as evidenced by a sharp decline in the body weight of the treated mice. In contrast, Compound 2 exhibited notable tumor growth inhibition with a much more favorable safety profile.[1]

Treatment GroupDosageTumor Growth Inhibition (TGI)Body Weight Change
Vehicle---
Compound 27.6 mg/kg/2 days53.04% (p < 0.01)< 10% loss
Compound 23.8 mg/kg/2 days48.29% (p < 0.01)< 10% loss
Cisplatin2.0 mg/kg/2 days83.16% (p < 0.001)25.8% loss

Experimental Protocol: HepG2 Xenograft Model

The following protocol outlines the methodology used to assess the in vivo antitumor activity of Compound 2.[1]

  • Cell Culture: Human hepatocellular carcinoma (HepG2) cells were cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Animal Model: Male BALB/c nude mice (6-8 weeks old) were used for the study.

  • Tumor Implantation: Each mouse was subcutaneously injected with 1 x 10^7 HepG2 cells in 0.1 mL of PBS into the right flank.

  • Treatment: When the tumors reached a volume of approximately 100-200 mm³, the mice were randomly assigned to treatment and control groups (n=6 per group). Compound 2 was administered intraperitoneally every two days at doses of 7.6 mg/kg and 3.8 mg/kg. The cisplatin group received 2.0 mg/kg intraperitoneally every two days, and the control group received the vehicle.

  • Data Collection: Tumor volume and body weight were measured every two days. Tumor volume was calculated using the formula: (length × width²)/2.

  • Endpoint: The experiment was terminated after a predefined period, and the tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated as a percentage of the control group.

Experimental Workflow for In Vivo Antitumor Efficacy Study

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data Data Collection & Analysis cell_culture HepG2 Cell Culture tumor_implantation Subcutaneous Injection of HepG2 Cells cell_culture->tumor_implantation animal_model BALB/c Nude Mice animal_model->tumor_implantation grouping Random Grouping of Mice tumor_implantation->grouping treatment_compound Administration of Compound 2 grouping->treatment_compound treatment_cisplatin Administration of Cisplatin grouping->treatment_cisplatin treatment_vehicle Administration of Vehicle grouping->treatment_vehicle monitoring Tumor Volume & Body Weight Measurement treatment_compound->monitoring treatment_cisplatin->monitoring treatment_vehicle->monitoring endpoint Tumor Excision & Weight monitoring->endpoint analysis Calculation of TGI endpoint->analysis

Caption: Workflow of the in vivo xenograft study.

Signaling Pathways and Mechanism of Action

While in vivo data on the specific signaling pathways modulated by this compound derivatives is limited, in vitro studies provide strong indications of their mechanisms of action. Several this compound derivatives have been shown to target key proteins involved in cancer cell proliferation and survival.

Key Molecular Targets of this compound Derivatives (Based on In Vitro Data)

Target ProteinFunctionReference
Lysine Specific Demethylase 1 (LSD1)Epigenetic regulation, tumor progression[1]
Mcl-1 and Bcl-2Anti-apoptotic proteins[2]
VEGFR-2 and HER-2Receptor tyrosine kinases involved in angiogenesis and cell growth[3]
PIM-1 KinaseSerine/threonine kinase promoting cell survival and proliferation[4]
Cyclooxygenase-2 (COX-2)Enzyme involved in inflammation and cancer progression

Apoptosis Induction Pathway

Based on in vitro mechanistic studies, a proposed pathway for apoptosis induction by certain this compound derivatives involves the inhibition of anti-apoptotic proteins like Bcl-2 and Mcl-1. This disruption of the mitochondrial apoptotic pathway leads to the activation of caspases and subsequent programmed cell death.

G cluster_pathway Proposed Apoptosis Induction Pathway cyanopyrimidine This compound Derivative bcl2_mcl1 Bcl-2 / Mcl-1 cyanopyrimidine->bcl2_mcl1 cytochrome_c Cytochrome c Release bcl2_mcl1->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed mechanism of apoptosis induction.

Comparison with Alternatives

The primary alternatives to novel therapeutic agents like this compound derivatives are established chemotherapeutic drugs. The in vivo study on the rhodium complex of lysicamine provides a direct comparison with cisplatin, highlighting a key advantage of the novel compound: reduced toxicity.[1] While cisplatin showed higher efficacy in tumor reduction, the significant weight loss it induced is a major concern in clinical settings. The ability of Compound 2 to inhibit tumor growth with minimal impact on body weight suggests a better therapeutic window.

Further in vivo studies are necessary to comprehensively evaluate the therapeutic potential of a wider range of this compound derivatives against various cancer types and to directly compare their efficacy and safety with a broader spectrum of standard-of-care chemotherapeutics. The promising in vitro results, coupled with the initial positive in vivo data, underscore the importance of continued research in this area.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyanopyrimidine
Reactant of Route 2
Reactant of Route 2
2-Cyanopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.